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  • Product: Funiculosine
  • CAS: 11055-06-4

Core Science & Biosynthesis

Foundational

Funiculosine: Molecular Characterization, Mechanism of Action, and Experimental Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Funiculosine (also known as Funiculosin) is a potent, neutral lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Funiculosine (also known as Funiculosin) is a potent, neutral lipophilic antibiotic and antifungal secondary metabolite originally isolated from Penicillium funiculosum. In pharmacological and agrochemical research, it is highly valued as a selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides an authoritative synthesis of Funiculosine’s physicochemical properties, its precise mechanism of action at the molecular level, and field-proven, self-validating experimental protocols for its application in in vitro assays.

Molecular Identity and Physicochemical Properties

Funiculosine is characterized by a highly complex molecular architecture. The defining structural feature of Funiculosine is an unusual all-cis cyclopentanetetraol moiety connected to the 5-position of an N-methyl-3-pyranyl-4-hydroxy-2-pyridone ring (1). This dense functionalization dictates its lipophilicity, solubility profile, and target binding affinity.

Quantitative Data: Physicochemical Profile

To ensure accurate formulation and stoichiometric calculations in assay development, the core physicochemical properties of Funiculosine are summarized below (2).

PropertyValue
Molecular Formula C₂₇H₄₁NO₇
Molecular Weight 491.62 g/mol
Exact Mass 491.288 Da
CAS Number 11055-06-4
PubChem CID 66596818
LogP 2.426
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 7

Mechanism of Action: Cytochrome bc1 Complex Inhibition

Funiculosine exerts its primary biological activity by disrupting the mitochondrial electron transport chain. Specifically, it targets the cytochrome bc1 complex (Complex III) , which is responsible for catalyzing the transfer of electrons from ubiquinol (UQH₂) to cytochrome c via the Q-cycle.

Mechanistic studies reveal that Funiculosine is a Center N (Qn site) inhibitor . It binds to the quinone reduction site on the matrix side of the inner mitochondrial membrane. Structural and mutational analyses have demonstrated that the binding of Funiculosine is highly dependent on specific amino acid residues within cytochrome b; notably, the substitution of Asparagine-208 to Lysine (N208K) completely abolishes Funiculosine binding while preserving the binding of other inhibitors like antimycin (3).

Funiculosin_Pathway UQH2 Ubiquinol (UQH2) Oxidation ComplexIII Cytochrome bc1 Complex (Complex III) UQH2->ComplexIII Electron Transfer CytC Cytochrome c Reduction ComplexIII->CytC Q-Cycle Progression Funiculosin Funiculosin (C27H41NO7) CenterN Center N (Qn) Site (Asparagine-208) Funiculosin->CenterN High-Affinity Binding CenterN->ComplexIII Steric Blockade

Fig 1. Mechanistic pathway of Funiculosin inhibiting the mitochondrial cytochrome bc1 complex.

Comparative Efficacy

Funiculosine demonstrates potent, nanomolar efficacy against fungal and mammalian Complex III, distinguishing its binding kinetics from other Qn site inhibitors like Antimycin A and Ilicicolin H (4).

InhibitorTarget OrganismIC₅₀ ValueBinding Site
Funiculosine Saccharomyces cerevisiae (Yeast)~10 nMCenter N (Qn)
Funiculosine Bos taurus (Bovine)~10 nMCenter N (Qn)
Antimycin A Saccharomyces cerevisiae (Yeast)~5-10 nMCenter N (Qn)
Ilicicolin H Bos taurus (Bovine)~3-5 nMCenter N (Qn)

Experimental Protocols and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just the how, but the why behind each methodological choice.

Protocol 1: Funiculosine Stock Preparation and Formulation

Objective: To prepare a stable, bioavailable solution of Funiculosine for in vitro and in vivo assays. Causality: Because Funiculosine is a neutral lipophilic compound (LogP = 2.426), attempting to dissolve it directly in aqueous buffers will cause immediate and irreversible precipitation. A step-down solvent transition is required to maintain a micellar suspension.

Step-by-Step Methodology:

  • Primary Stock Generation (10 mg/mL): Weigh exactly 10 mg of lyophilized Funiculosine powder. Add 1 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes.

    • Self-Validation: The solution must be completely transparent. Any turbidity indicates moisture contamination in the DMSO or incomplete dissolution.

  • Co-solvent Addition: To prepare a working formulation (e.g., 1 mg/mL), transfer 100 µL of the DMSO stock into a sterile tube. Add 400 µL of PEG300 and mix thoroughly.

    • Causality: PEG300 acts as a steric dispersion matrix, preventing rapid molecular aggregation when the aqueous phase is introduced.

  • Surfactant Integration: Add 50 µL of Tween 80 to the mixture. Vortex for 30 seconds.

  • Aqueous Dilution: Slowly add 450 µL of ddH₂O dropwise while continuously vortexing.

    • Self-Validation: The final vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH₂O) should form a clear or slightly opalescent microemulsion stable at room temperature for up to 4 hours.

Protocol 2: Ubiquinol-Cytochrome c Reductase Activity Assay

Objective: To quantify the specific dose-dependent inhibition of the cytochrome bc1 complex by Funiculosine (5). Causality: Complex III transfers electrons from ubiquinol to cytochrome c. By monitoring the reduction of oxidized cytochrome c spectrophotometrically at 550 nm, the catalytic turnover rate can be directly measured.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 10 mM Potassium Cyanide (KCN).

    • Causality: KCN is absolutely critical here; it inhibits Cytochrome c oxidase (Complex IV), preventing the re-oxidation of cytochrome c and ensuring a unidirectional, measurable signal.

  • Enzyme Incubation: Suspend isolated mitochondrial fractions (approx. 5 µg protein/mL) in the assay buffer. Add Funiculosine (serial dilutions from 1 nM to 1 µM) and incubate for 5 minutes at 25°C.

    • Self-Validation: Always run a vehicle control (DMSO only) to establish the 100% activity baseline, and a positive control (1 µM Antimycin A) to establish the 0% activity baseline. If the Antimycin A well shows activity, the mitochondria are uncoupled or contaminated.

  • Substrate Addition: Add 50 µM of oxidized cytochrome c to the cuvette. Initiate the reaction by adding 50 µM decylubiquinol (a water-soluble ubiquinol analog).

  • Kinetic Measurement: Immediately record the absorbance at 550 nm for 3 minutes using a UV-Vis spectrophotometer. Calculate the initial linear rate (ΔA₅₅₀/min) to determine the IC₅₀.

Assay_Workflow Step1 1. Stock Prep Dissolve in DMSO Step2 2. Formulation Add PEG300/Tween 80 Step1->Step2 Prevent Precipitation Step3 3. Enzyme Assay Add Cyt bc1 & UQH2 Step2->Step3 Serial Dilution Step4 4. Spectrophotometry Read Abs at 550 nm Step3->Step4 Kinetic Measurement

Fig 2. Step-by-step experimental workflow for Funiculosin formulation and in vitro enzyme assay.

References

  • InvivoChem. "Funiculosin | Fungal | 11055-06-4".
  • Journal of the American Chemical Society. "Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety".
  • Biochimica et Biophysica Acta (BBA) - Bioenergetics. "Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin". PubMed.
  • FEBS Letters. "Specificities of the two center N inhibitors of mitochondial bc1 complex, antimycin and funiculosin: strong involvement of cytochrome b-asparagine-208 in funiculosin binding". PubMed.
  • The Journal of Antibiotics. "AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex". PubMed.

Sources

Exploratory

The Mechanism of Action of Funiculosine: A Center N (Qi) Inhibitor of the Mitochondrial Cytochrome bc₁ Complex

Executive Summary Funiculosine is a potent, naturally occurring antifungal antibiotic isolated from Penicillium funiculosum. In the realm of bioenergetics and pharmacology, it is classified as a highly specific inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Funiculosine is a potent, naturally occurring antifungal antibiotic isolated from Penicillium funiculosum. In the realm of bioenergetics and pharmacology, it is classified as a highly specific inhibitor of the mitochondrial respiratory chain. Specifically, Funiculosine targets the cytochrome bc₁ complex (Complex III), disrupting the protonmotive Q-cycle by binding to the quinone reduction site (Center N or Qi site). This technical guide provides an in-depth analysis of Funiculosine’s binding topography, its mechanistic disruption of electron transport, species-specific efficacy, and the rigorous experimental protocols required to validate its inhibitory kinetics in a laboratory setting.

Molecular Target: The Cytochrome bc₁ Complex

The cytochrome bc₁ complex is a central oligomeric enzyme of the mitochondrial oxidative phosphorylation system. It couples the transfer of electrons from ubiquinol (QH₂) to cytochrome c with the vectorial translocation of protons across the inner mitochondrial membrane, generating the electrochemical gradient required for ATP synthesis.

This coupling is achieved via the Q-cycle , a bifurcated electron transfer mechanism involving two distinct catalytic sites on the cytochrome b subunit:

  • The Qo Site (Center P): Located near the intermembrane space, where ubiquinol is oxidized.

  • The Qi Site (Center N): Located near the mitochondrial matrix, where ubiquinone is reduced back to ubiquinol.

Funiculosine exerts its inhibitory effect exclusively at the Qi site . By occupying this hydrophobic pocket, it competitively displaces ubiquinone, mimicking the action of other classical Center N inhibitors such as Antimycin A and Ilicicolin H.

Mechanistic Disruption of the Q-Cycle

To understand the causality of Funiculosine's toxicity, one must examine the thermodynamic cascade of the Q-cycle.

Under normal physiological conditions, the oxidation of one ubiquinol molecule at the Qo site releases two electrons. The first electron travels via the Rieske iron-sulfur protein to cytochrome c₁. The second electron takes a transmembrane route through the low-potential heme bL to the high-potential heme bH, which subsequently reduces ubiquinone at the Qi site.

The Funiculosine Blockade

When Funiculosine binds to the Qi site, it completely blocks the electron transfer from heme bH to ubiquinone. This initiates a catastrophic backlog in the electron transport chain:

  • Heme bH Reduction: Heme bH becomes fully reduced and cannot pass its electron forward.

  • Qo Site Stalling: Because the transmembrane electron pathway is jammed, the oxidation of ubiquinol at the Qo site is severely hindered.

  • ROS Generation: The stalled Qo site increases the half-life of the highly reactive ubisemiquinone radical intermediate. This radical spontaneously donates its unpaired electron to molecular oxygen (O₂), generating superoxide anion (O₂•⁻). Thus, Funiculosine not only halts ATP production but also induces severe oxidative stress.

Genetic Validation of the Binding Site

The precise binding topography of Funiculosine has been validated through mutagenesis. In Saccharomyces cerevisiae, resistance to Funiculosine is conferred by a specific point mutation in the mitochondrial cytochrome b gene. The replacement of a Leucine residue with Phenylalanine at position 198 (L198F) sterically hinders Funiculosine binding without abolishing the native binding affinity for ubiquinone, confirming that Funiculosine directly interacts with the Qi pocket.

Q_Cycle UQH2 Ubiquinol (UQH2) Qo Qo Site (Quinol Oxidation) UQH2->Qo binds Rieske Rieske ISP Qo->Rieske e- path 1 CytBL Heme bL Qo->CytBL e- path 2 CytC1 Cytochrome c1 Rieske->CytC1 e- CytC Cytochrome c CytC1->CytC e- CytBH Heme bH CytBL->CytBH e- Qi Qi Site (Quinone Reduction) CytBH->Qi e- Qi->UQH2 reduced to UQ Ubiquinone (UQ) UQ->Qi binds Funiculosine Funiculosine (Inhibitor) Funiculosine->Qi BLOCKS e- TRANSFER

Diagram 1: The mitochondrial Q-cycle and the specific blockade of the Qi site by Funiculosine.

Comparative Efficacy and Species Specificity

While Funiculosine, Antimycin A, and Ilicicolin H all target Center N, their binding affinities vary drastically across species due to minute structural plasticity in the cytochrome b folding pattern around the Qi pocket. Understanding these differences is critical for drug development, particularly when designing selective antifungal agents that do not exhibit cross-toxicity in mammalian hosts.

Quantitative Comparison of Center N Inhibitors

The following table summarizes the differential efficacy (IC₅₀ values) of Center N inhibitors across yeast, bovine, and bacterial models.

InhibitorTarget SiteYeast (S. cerevisiae) IC₅₀Bovine Heart IC₅₀Paracoccus denitrificans IC₅₀
Funiculosine Center N (Qi)~10 nM~10 nM>100 nM
Antimycin A Center N (Qi)Stoichiometric (<1 nM)Stoichiometric (<1 nM)Stoichiometric (<1 nM)
Ilicicolin H Center N (Qi)Stoichiometric (<1 nM)~100 nMNon-inhibitory

Data Analysis: Unlike Antimycin A, which binds stoichiometrically across all tested species, Funiculosine demonstrates a slightly lower affinity (~10 nM) for eukaryotic mitochondria and a significantly reduced efficacy against bacterial Complex III. This structural discrimination is leveraged in modern drug discovery to synthesize Funiculosine analogs (e.g., AS2077715) that selectively target fungal pathogens like Trichophyton while sparing mammalian cells.

Experimental Methodologies for Validation

To empirically validate Funiculosine as a Complex III inhibitor, researchers must isolate the activity of the bc₁ complex from the rest of the respiratory chain. The following protocol outlines a self-validating system for measuring ubiquinol-cytochrome c reductase activity.

Step-by-Step Protocol: Ubiquinol-Cytochrome c Reductase Assay

Rationale: This assay spectrophotometrically monitors the reduction of cytochrome c at 550 nm. Because we are isolating Complex III, we must chemically block Complexes I, II, and IV to prevent artifactual electron flow.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM EDTA, 10 mM NaN₃ (or 1 mM KCN). Causality: KCN/NaN₃ completely inhibits Complex IV, ensuring that reduced cytochrome c is not immediately re-oxidized, which would artificially lower the apparent Complex III activity.

    • Inhibitor Cocktail: Add 1 µM Rotenone (blocks Complex I) and 10 mM Malonate (blocks Complex II) to the buffer.

    • Substrate: 50 µM Decylubiquinol (DBH₂), a water-soluble ubiquinol analog.

    • Acceptor: 50 µM oxidized Cytochrome c (equine heart).

  • Baseline Establishment:

    • Add the assay buffer, inhibitor cocktail, and oxidized cytochrome c to a quartz cuvette.

    • Place in a dual-beam spectrophotometer set to 550 nm (reference 539 nm) and record the baseline absorbance for 1 minute.

  • Reaction Initiation:

    • Add isolated mitochondria or purified Complex III (approx. 1-5 µg protein/mL).

    • Add 50 µM DBH₂ to initiate the reaction. Record the linear rate of absorbance increase (initial velocity, V0​ ).

  • Funiculosine Titration:

    • In parallel cuvettes, pre-incubate the enzyme with logarithmic concentrations of Funiculosine (0.1 nM to 1 µM) for 3 minutes prior to adding DBH₂.

  • Data Analysis:

    • Calculate the specific activity using the extinction coefficient of reduced cytochrome c ( Δϵ550​=18.5 mM−1cm−1 ). Plot fractional activity against Funiculosine concentration to determine the IC₅₀.

Workflow A 1. Mitochondrial Isolation (Differential Centrifugation) B 2. Pathway Isolation (Add KCN, Rotenone, Malonate) A->B C 3. Complex III Assay (Add Cyt c & DBH2) B->C D 4. Spectrophotometry (Monitor 550 nm) C->D E 5. Kinetic Analysis (Determine IC50) D->E F Funiculosine Titration F->C Pre-incubate

Diagram 2: Self-validating experimental workflow for assessing Complex III inhibition by Funiculosine.

Conclusion & Therapeutic Implications

Funiculosine is a paradigm Center N inhibitor that provides invaluable insights into the structural dynamics of the mitochondrial Q-cycle. By binding the Qi pocket and stalling the oxidation of heme bH, it effectively uncouples electron flow and induces ROS-mediated cellular toxicity.

While its inherent toxicity limits its direct use as a human therapeutic, its unique binding profile—exhibiting differential affinities across species—serves as a critical scaffold for rational drug design. Modern derivatives, such as the structurally analogous AS2077715, exploit these subtle Qi site variations to achieve highly selective fungicidal activity, paving the way for next-generation treatments against resistant fungal pathogens.

References

  • Nelson BD, Walter P, Ernster L. Funiculosin: an antibiotic with antimycin-like inhibitory properties. Biochim Biophys Acta. 1977. URL:[Link]

  • di Rago JP, Perea J, Colson AM. Isolation and RNA sequence analysis of cytochrome b mutants resistant to funiculosin, a center i inhibitor of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae. FEBS Lett. 1990. URL:[Link]

  • Ding H, et al. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochim Biophys Acta. 2008. URL:[Link]

  • Analytical Toxicology. Toxicité Mitochondriale - Inhibiteurs de la chaine de transport d'électrons. 2017. URL:[Link]

  • Kamakura T, et al. AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc₁ complex. J Antibiot (Tokyo). 2014. URL:[Link]

Foundational

antifungal properties of Funiculosine and its derivatives

An In-depth Technical Guide to the Antifungal Properties of Funiculosine and Its Derivatives Foreword The persistent challenge of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Antifungal Properties of Funiculosine and Its Derivatives

Foreword

The persistent challenge of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents with unique mechanisms of action. Funiculosine, a natural product isolated from Penicillium funiculosum, represents a promising candidate in this ongoing endeavor. This guide provides a comprehensive technical overview of Funiculosine, from its molecular mechanism and biosynthesis to detailed protocols for evaluating its efficacy. We will explore its core structure, the nascent understanding of its derivatives, and the critical experimental considerations for researchers in mycology and drug development.

Funiculosine: A Pyridone Antibiotic with a Unique Structural Moiety

Funiculosine is an antibiotic distinguished by its N-methyl-4-hydroxy-2-pyridone core. What makes it particularly noteworthy is the attachment of a novel substituent: an all-cis cyclopentanetetraol moiety, a feature not previously reported in natural products at the time of its discovery.[1][2] Structurally related compounds, such as AS2077715 isolated from Capnodium sp., share this core architecture and also exhibit significant antifungal properties.[3]

The unique chemical structure of Funiculosine is central to its biological activity and offers a compelling scaffold for synthetic modification and the development of novel derivatives.

cluster_funiculosine Core Structure of Funiculosine pyridone N-methyl-4-hydroxy-2-pyridone Core cyclopentanetetrol All-cis Cyclopentanetetrol Moiety pyridone->cyclopentanetetrol at C5 sidechain 3-Pyranyl Side Chain pyridone->sidechain at C3

Caption: Logical components of the Funiculosine structure.

Mechanism of Action: Inhibition of the Mitochondrial Cytochrome bc1 Complex

The primary antifungal activity of Funiculosine stems from its potent and specific inhibition of the mitochondrial electron transport chain. It targets the cytochrome bc1 complex, also known as Complex III.[3][4] This mechanism is analogous to that of the well-characterized inhibitor, antimycin.[5]

Causality of Inhibition: By binding to the cytochrome bc1 complex, Funiculosine obstructs the transfer of electrons from ubiquinol to cytochrome c. This blockage effectively halts the electron transport chain, which has two critical consequences for the fungal cell:

  • ATP Synthesis Inhibition: The proton gradient across the inner mitochondrial membrane, which is essential for driving ATP synthase, collapses. This starves the cell of its primary energy currency.

  • Generation of Reactive Oxygen Species (ROS): The stalled electron flow leads to the accumulation of ubisemiquinone radicals, which can react with molecular oxygen to produce superoxide and other damaging ROS.

This dual-action mechanism contributes to the potent fungicidal activity of the compound. Funiculosin inhibits the oxidation of both NADH and succinate and blocks duroquinol-cytochrome c reductase activity in isolated Complex III.[5]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Point C1 Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 Funiculosin Funiculosine Funiculosin->C3 Blocks e- transfer

Caption: Funiculosine's inhibition of the mitochondrial bc1 complex.

Antifungal Spectrum of Activity

Funiculosin has demonstrated notable efficacy against dermatophytes. Early studies confirmed its ability to protect guinea pigs from experimental trichophytosis, indicating potent activity against Trichophyton species.[1][2] Its structural analog, AS2077715, also shows significant activity against this genus.[3] While comprehensive data across a wide range of fungal pathogens is still emerging, its specific mechanism of action suggests potential for broader activity.

Fungal GenusActivity LevelReference
TrichophytonHigh[1][3]
CandidaVaries (by species)[6]
AspergillusVaries (by species)[6]
CryptococcusVaries (by species)[6]*

*Data inferred from studies on Ilicicolin H, another potent bc1 inhibitor, suggesting a likely spectrum for compounds with this mechanism of action.

Funiculosine Derivatives and Structure-Activity Relationships (SAR)

The development of derivatives is crucial for optimizing the therapeutic potential of a lead compound. While the literature on synthetic derivatives of Funiculosine itself is limited, we can infer key SAR principles from its structure and by drawing parallels with other bc1 inhibitors.[7]

  • The Cyclopentanetetraol Moiety: This unique, highly hydroxylated structure is critical.[8][9] Its stereochemistry and polar nature likely play a significant role in binding to the target enzyme, possibly through hydrogen bonding interactions within the binding pocket. Modification of these hydroxyl groups (e.g., through esterification or etherification) would be a primary focus for derivative synthesis to probe binding requirements and modulate pharmacokinetic properties.

  • The 2-Pyridone Core: This heterocyclic system acts as the central scaffold. Alterations to the N-methyl group or the 4-hydroxy group could impact both target affinity and metabolic stability.

  • The C3 Side Chain: The nature of the substituent at the C3 position influences the overall lipophilicity and conformation of the molecule, which can affect cell penetration and target engagement.[10]

A primary goal of derivatization would be to enhance selectivity for the fungal bc1 complex over its mammalian counterpart, thereby widening the therapeutic window.

Experimental Protocols for Efficacy Evaluation

To ensure reproducible and reliable data, standardized protocols are paramount. The following sections detail validated methodologies for assessing the in vitro and in vivo .

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively, and is designed to determine the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[12]

Causality Statement: The broth microdilution method is the gold standard because it provides a quantitative result (the MIC) under standardized conditions of inoculum, media, and incubation, allowing for direct comparison between compounds and against reference strains.

Step-by-Step Methodology:

  • Preparation of Funiculosine Stock Solution:

    • Accurately weigh 1-5 mg of Funiculosine powder.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 1280 µg/mL). The use of DMSO is necessary for solubilizing hydrophobic compounds.

    • Vortex thoroughly to ensure complete dissolution.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate for 24-48 hours (yeasts) or 5-7 days (molds) to ensure viability and purity.

    • Harvest cells (yeasts) or conidia (molds) by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the cell/conidia suspension to a final concentration of 0.5–2.5 x 10³ CFU/mL in RPMI-1640 medium. This specific concentration is critical; too high an inoculum can lead to falsely elevated MICs.

  • Plate Preparation (96-Well Microtiter Plate):

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the working Funiculosine solution (e.g., 12.8 µg/mL in RPMI) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours. Incubation time is species-dependent and must be standardized.

  • Endpoint Determination (MIC Reading):

    • Visually inspect the wells. The MIC is the lowest drug concentration showing a significant reduction (typically ≥50% for fungistatic compounds or 100% for some fungicidal agents) in growth compared to the drug-free growth control in well 11.[11]

start Start prep_stock Prepare Funiculosine Stock in DMSO start->prep_stock prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum plate_setup Set up 2-fold Serial Dilutions in 96-Well Plate prep_stock->plate_setup inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC Endpoint (Visual Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Funiculosine's MIC.

Protocol: In Vivo Efficacy (Murine Model of Dermatophytosis)

This protocol outlines a framework for assessing the in vivo efficacy of a topical Funiculosine formulation, leveraging the early findings of its activity against trichophytosis.[1]

Causality Statement: An animal model is essential to bridge the gap between in vitro activity and potential therapeutic application. It provides critical data on the drug's efficacy in a complex biological system, accounting for factors like tissue penetration, local metabolism, and host immune response.

Step-by-Step Methodology:

  • Animal Acclimatization and Preparation:

    • Use 6-8 week old BALB/c mice. Acclimatize animals for at least one week prior to the study.

    • Anesthetize the mice and shave a 2x2 cm area on their dorsal side.

    • Abrade the skin gently with sterile sandpaper to facilitate infection. This step is crucial for disrupting the stratum corneum and allowing the fungus to establish an infection.

  • Infection:

    • Apply a standardized suspension of Trichophyton mentagrophytes (e.g., 1 x 10⁷ conidia in 50 µL saline) to the abraded skin area.

  • Treatment Protocol:

    • 24-48 hours post-infection, randomize mice into groups (n=8-10 per group):

      • Vehicle Control (e.g., cream/ointment base without drug)

      • Positive Control (e.g., commercial topical antifungal like Clotrimazole)

      • Funiculosine Treatment Group(s) (e.g., 0.5%, 1%, 2% Funiculosine in vehicle)

    • Apply a fixed amount of the topical formulation (e.g., 50 mg) to the infected area once or twice daily for 7-14 consecutive days.

  • Efficacy Assessment:

    • Clinical Scoring: On alternate days, score the lesions based on erythema, scaling, and inflammation on a scale of 0 (none) to 4 (severe).

    • Fungal Burden (CFU): At the end of the treatment period, euthanize the animals. Excise the infected skin tissue, homogenize it in sterile saline, and perform serial dilutions for plating on Sabouraud Dextrose Agar containing antibiotics to inhibit bacterial growth.

    • Incubate plates for 3-5 days and count the colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the mean clinical scores and log CFU/gram of tissue between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA or t-test). A statistically significant reduction in both parameters indicates efficacy.

start Start acclimate Acclimatize Mice start->acclimate infect Induce Dorsal Skin Infection (T. mentagrophytes) acclimate->infect randomize Randomize into Treatment Groups infect->randomize treat Apply Topical Formulations (Vehicle, Positive Control, Funiculosine) randomize->treat assess Assess Efficacy: - Clinical Scoring - Fungal Burden (CFU) treat->assess analyze Statistical Analysis assess->analyze end End analyze->end

Caption: Workflow for in vivo testing of topical Funiculosine.

A Note on Biosynthesis

Recent breakthroughs have successfully reconstituted and characterized the complete biosynthetic pathways of Funiculosine and AS2077715.[4][8][9] The formation of the unique all-cis cyclopentanetetraol moiety is particularly remarkable, involving a five-enzyme cascade that performs dearomatization, stereoselective ring contraction, and redox transformations on a hydroxyphenyl precursor derived from phenylalanine.[8][13][14] Understanding this pathway not only provides insight into nature's chemical logic but also opens avenues for biosynthetic engineering to produce novel derivatives.

Conclusion and Future Directions

Funiculosine stands out as a compelling antifungal lead due to its unique structure and potent, specific mechanism of action against the mitochondrial cytochrome bc1 complex. Its demonstrated in vivo activity against dermatophytes provides a solid foundation for further investigation.

The path forward requires a multi-pronged approach:

  • Broad-Spectrum Profiling: A systematic evaluation of Funiculosine's MICs against a wide panel of clinically relevant yeasts and molds is necessary.

  • Medicinal Chemistry: A focused synthetic program to generate derivatives is essential for mapping the SAR and optimizing the compound for improved potency, selectivity, and pharmacokinetic properties.

  • Toxicology: In-depth toxicity studies are required to establish a clear therapeutic window.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development will be critical for long-term viability.

By leveraging the methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of Funiculosine and its derivatives in the fight against fungal infections.

References

  • Ando, K., et al. (1978). Funiculosin, a new antibiotic. II. Structure elucidation and antifungal activity. The Journal of Antibiotics, 31(6), 533-538. [Link]

  • R Discovery. (1978). Funiculosin, a new antibiotic. II. Structure elucidation and antifungal activity. [Link]

  • Chen, S. Y., et al. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. Journal of the American Chemical Society, 145(12), 6643–6647. [Link]

  • Chen, S. Y., et al. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. PubMed, National Library of Medicine. [Link]

  • Nelson, B. D., Walter, P., & Ernster, L. (1977). Funiculosin: an antibiotic with antimycin-like inhibitory properties. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 460(1), 157-162. [Link]

  • Min, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. [Link]

  • Chen, S. Y., et al. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. Journal of the American Chemical Society, 145(12), 6643-6647. [Link]

  • Li, X., et al. (2009). Synthesis, Antifungal Activity, and Structure–Activity Relationships of Coruscanone A Analogs. Journal of Medicinal Chemistry, 52(18), 5906-5918. [Link]

  • ResearchGate. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. [Link]

  • Wang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. [Link]

  • Ohsumi, K., et al. (2014). AS2077715: a novel antifungal antibiotic produced by Capnodium sp. 339855. The Journal of Antibiotics, 67(10), 707-711. [Link]

  • ResearchGate. (n.d.). Chemical structures of funiculosin (109). [Link]

  • American Chemical Society. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. [Link]

  • ResearchGate. (2021). Design, Synthesis and Antifungal Activities of Novel Quinazolinone Derivatives. [Link]

  • Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Singh, S. B., et al. (2012). Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H. ACS Medicinal Chemistry Letters, 3(10), 824-828. [Link]

  • Samalidou, A., et al. (2015). In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice. Cytotherapy, 17(6), 770-778. [Link]

  • University of Babylon. (n.d.). Lab Eight: Sensitivity Test Antifungal. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5484. [Link]

  • Jemel, S., et al. (2022). In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers in Microbiology, 13, 1024314. [Link]

  • Gamarra, S., et al. (2018). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 60, e43. [Link]

  • Clark, B., & Lee, J. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Suppl 1), S33-S40. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 3(3), 36. [Link]

Sources

Exploratory

Engineering Non-Endotoxin Innate Immune Activation: Funiculosine Derivatives as TLR4/MD-2 Agonists

Executive Summary The Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) complex is the primary sensor for Gram-negative bacterial lipopolysaccharide (LPS). Because TLR4/MD-2 activation bridges innate an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) complex is the primary sensor for Gram-negative bacterial lipopolysaccharide (LPS). Because TLR4/MD-2 activation bridges innate and adaptive immunity, discovering non-endotoxin agonists is a major priority for vaccine adjuvant development.

Historically, LPS and its low-toxicity derivatives (like Monophosphoryl lipid A, MPLA) have dominated this space. However, recent structural and functional screening has identified Funiculosin (FNC) variants—specifically the red-pigmented variant FNC-RED and its phosphorylated derivatives (e.g., FNC-RED-P01 )—as a novel class of TLR4/MD-2 agonists[1][2].

This whitepaper deconstructs the mechanistic divergence of FNC-RED from classical LPS signaling, outlines the causality behind its unique species-specific and CD14-independent activation profile, and provides validated experimental frameworks for profiling similar non-endotoxin immunomodulators.

Mechanistic Grounding: The FNC-RED Paradigm

As assay developers, we must understand how a ligand interacts with its receptor to design robust screening protocols. FNC-RED deviates from classical LPS-driven TLR4 activation in three critical dimensions:

CD14-Independence and Altered Internalization

LPS relies heavily on CD14 to facilitate transfer to the TLR4/MD-2 complex, driving receptor dimerization, endocytosis, and subsequent robust IFN-β expression via the TRIF-dependent pathway[2][3]. FNC-RED, conversely, acts independently of CD14 [1]. It binds directly to the TLR4/MD-2 complex but induces significantly less receptor internalization. Consequently, FNC-RED strongly drives NF-κB-mediated pro-inflammatory cytokines (TNF-α, IL-12p40) but fails to induce meaningful IFN-β expression[2][3].

The Serum-Interference Phenomenon

In classical LPS assays, the addition of Fetal Bovine Serum (FBS) enhances signaling because FBS contains Lipopolysaccharide-Binding Protein (LBP), which shuttles LPS to CD14. For FNC-RED, FBS actively blocks receptor activation [1]. This is a critical assay design parameter: in vitro stimulation using FNC-RED must be conducted in serum-free conditions to prevent masking of the agonist's activity.

Electrostatic Species Specificity

Unmodified FNC-RED is strictly a murine TLR4/MD-2 agonist[1]. Computational modeling reveals that this species specificity is dictated by divergent electrostatic surface potentials within the MD-2 binding pocket between mice and humans[1]. By synthesizing a phosphate group-containing derivative, FNC-RED-P01 , researchers successfully bridged this electrostatic gap, yielding a potent agonist for human TLR4/MD-2[1].

Pathway FNC FNC-RED (Murine) / FNC-RED-P01 (Human) TLR4 TLR4/MD-2 Complex (CD14-Independent) FNC->TLR4 Direct Binding MyD88 MyD88 Adaptor TLR4->MyD88 TRIF TRIF Adaptor TLR4->TRIF NFkB NF-κB Translocation MyD88->NFkB TRIF->NFkB IFN IFN-β Expression (Truncated Response) TRIF->IFN Impaired Internalization Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12p40) NFkB->Cytokines

FNC-RED mediated TLR4/MD-2 signaling pathway highlighting CD14-independent NF-κB activation.

Quantitative Data Summary

To guide compound selection for adjuvant screening, the pharmacological profiles of Funiculosin derivatives are summarized below, contrasting them against classical Lipid A.

Ligand / CompoundTarget Species ActivityCD14 DependencyFBS Effect on AssayDominant Output
Lipid A (Control) Murine & HumanHighEnhances (via LBP)TNF-α, IL-12p40, IFN-β
Funiculosin (FNC) NoneN/AN/ANone (Unstable binding)
FNC-RED Murine TLR4/MD-2Independent Blocks Activity TNF-α, IL-12p40
FNC-RED-P01 Murine & HumanIndependent Blocks Activity TNF-α, IL-12p40

Experimental Protocols: Validating Non-Endotoxin Agonists

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They account for the unique biochemical behavior of FNC derivatives, specifically addressing the serum-interference variable.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To definitively prove direct ligand-receptor interaction without the confounding variables of cellular assays.

  • Ligand Immobilization: Immobilize recombinant murine or human TLR4/MD-2 complex onto a CM5 sensor chip using standard amine coupling. Causality: Immobilizing the large receptor complex rather than the small molecule prevents steric hindrance of the FNC-RED binding moiety.

  • Negative Control Surface: Immobilize RP105/MD-1 (a homologous LPS sensor) on a reference flow cell[1]. Causality: FNC-RED does not bind RP105/MD-1; this proves the interaction is TLR4/MD-2 specific and not a non-specific lipophilic aggregation.

  • Analyte Preparation: Dissolve FNC-RED or FNC-RED-P01 in a running buffer containing 0.05% surfactant (e.g., Tween-20) and 1% DMSO to maintain solubility of the lipophilic compound.

  • Kinetics Run: Inject analytes at varying concentrations (e.g., 3.125 μM to 50 μM) over the chip at a flow rate of 30 μL/min.

  • Validation Check: The resonance units (RU) for FNC-RED on the RP105/MD-1 reference cell must remain near baseline, while the TLR4/MD-2 cell should show dose-dependent association.

Protocol 2: In Vitro Macrophage Stimulation Assay

Purpose: To quantify functional immune activation while isolating the specific adaptor pathways (MyD88 vs. TRIF).

  • Cell Preparation: Harvest Bone Marrow-Derived Macrophages (BMDMs) from Wild-Type (WT), MyD88-/-, and Ticam1-/- (TRIF-deficient) mice[3]. Seed at 1×105 cells/well in 96-well plates.

  • Media Wash (Critical Step): Remove standard culture media (containing 10% FBS). Wash cells twice with PBS and replace with serum-free media (e.g., Opti-MEM). Causality: FBS blocks FNC-RED-mediated NF-κB activation. Failure to remove serum will result in false negatives[1][2].

  • Stimulation: Treat cells with FNC-RED (1–10 μM), FNC-RED-P01 (1–10 μM), or Lipid A (10 ng/mL) for 4 to 24 hours.

  • Readout: Harvest supernatants for ELISA (TNF-α, IL-12p40) or lyse cells for qPCR (IFN-β mRNA).

  • Validation Check: WT cells must show high TNF-α. MyD88-/- and Ticam1-/- cells should show significantly impaired TNF-α production compared to WT, proving the dual-adaptor dependency of the FNC-RED signal[3].

Workflow Prep Compound Prep (Serum-Free / 1% DMSO) SPR SPR (Biacore) vs RP105/MD-1 Prep->SPR Validate Affinity Stim BMDM Stimulation (WT, MyD88-/-, TRIF-/-) Prep->Stim Cellular Assay Readout Cytokine Readout (ELISA / qPCR) Stim->Readout Quantify Output

Experimental workflow for validating non-endotoxin TLR4/MD-2 agonists like FNC-RED.

Conclusion and Future Directions

The characterization of FNC-RED and its phosphorylated analog FNC-RED-P01 fundamentally expands the chemical space for TLR4/MD-2 modulators. By uncoupling CD14-dependent receptor internalization from robust NF-κB activation, Funiculosin derivatives offer a highly tunable scaffold for vaccine adjuvants. Future drug development should focus on optimizing the electrostatic interactions of the cyclopentanetetrol moiety to maximize human MD-2 affinity while minimizing systemic reactogenicity.

References

  • Okamoto, N., Mizote, K., Honda, H., Saeki, A., Watanabe, Y., Yamaguchi-Miyamoto, T., ... & Takatsu, K. (2017). "Funiculosin variants and phosphorylated derivatives promote innate immune responses via the Toll-like receptor 4/myeloid differentiation factor-2 complex." Journal of Biological Chemistry, 292(37), 15378-15394.[Link]

Sources

Foundational

Preliminary Investigation of Funiculosine's Immunomodulatory Effects: A Technical Guide to TLR4/MD-2 Agonism

Executive Summary Funiculosine (FNC), a neutral lipophilic 4-hydroxypyridone metabolite originally isolated from Penicillium funiculosum, has long been characterized as a broad-spectrum antifungal agent that functions by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Funiculosine (FNC), a neutral lipophilic 4-hydroxypyridone metabolite originally isolated from Penicillium funiculosum, has long been characterized as a broad-spectrum antifungal agent that functions by inhibiting mitochondrial electron transport at Complex III[1]. However, recent structural modifications have unveiled a profound paradigm shift in its pharmacological profile. By neutralizing its mitochondrial toxicity, researchers have identified FNC variants as potent, non-endotoxin agonists of the Toll-like receptor 4 (TLR4) and myeloid differentiation factor-2 (MD-2) complex[2].

As a Senior Application Scientist, I have observed that the development of safe and effective vaccine adjuvants is frequently bottlenecked by the systemic toxicity (endotoxemia) associated with traditional TLR4 agonists like lipopolysaccharide (LPS). This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for investigating FNC-RED and its phosphorylated derivatives as next-generation immunomodulators.

Mechanistic Causality: Decoupling Efficacy from Toxicity

To leverage FNC variants in drug development, we must first understand the causality behind their receptor interactions. The TLR4/MD-2 complex is the primary sensor for Gram-negative bacterial LPS. However, the binding stoichiometry of FNC variants fundamentally differs from traditional ligands.

The MD-2 Hydrophobic Pocket and Stoichiometry

Computational docking and Biacore surface plasmon resonance (SPR) analyses reveal that the hydrophobic cavity of MD-2 can accommodate up to four molecules of the reduced FNC variant (FNC-RED) simultaneously[3]. This multi-molecular occupancy mimics the spatial requirements of lipid IVa, inducing a conformational change that drives the dimerization of the TLR4/MD-2 complex[4].

CD14-Independent Signaling and the IFN-β Bypass

The most critical feature of FNC-RED is its signaling bias. Traditional LPS signaling relies heavily on the co-receptor CD14 to facilitate the tight dimerization and subsequent endocytosis of the TLR4/MD-2 complex, which is required for robust Interferon-beta (IFN-β) production via the TRIF pathway[3].

FNC-RED, conversely, operates independently of CD14. This altered receptor assembly dynamic impairs the tight internalization of the complex. Consequently, FNC-RED triggers robust nuclear factor-κB (NF-κB) translocation via MyD88 and TRIF to produce pro-inflammatory cytokines (TNF-α, IL-12p40), but yields a significantly blunted IFN-β response[3]. This decoupled signaling profile is highly advantageous, as it provides the necessary localized immune priming for an adjuvant without the excessive systemic inflammation associated with robust IFN-β induction.

Pathway FNC FNC-RED / P01 Variants MD2 MD-2 Hydrophobic Pocket FNC->MD2 Accommodates up to 4 molecules TLR4 TLR4 Receptor MD2->TLR4 Complex Dimerization MyD88 MyD88 Adaptor TLR4->MyD88 TRIF TRIF Adaptor TLR4->TRIF NFkB NF-κB Translocation MyD88->NFkB TRIF->NFkB IFNb IFN-β (Impaired Expression) TRIF->IFNb CD14-Dependent (Blunted) Cytokines TNF-α & IL-12p40 (Robust Expression) NFkB->Cytokines CD14-Independent

Fig 1: FNC-RED mediated TLR4/MD-2 signaling pathway highlighting CD14-independent NF-κB activation.

Structure-Activity Relationship (SAR) & Species Specificity

A pervasive failure point in preclinical immunology is the divergence between murine and human receptor orthologs. While FNC-RED is a potent agonist for murine TLR4/MD-2, it fails to activate the human complex[2].

The Causality of Species Specificity: This discrepancy is rooted in the electrostatic surface potentials of the respective MD-2 pockets. To engineer a pan-species agonist, researchers synthesized phosphorylated derivatives (FNC-RED-P01 and FNC-P01). The introduction of a negatively charged phosphate group optimally bridges the electrostatic discrepancies within the human MD-2 pocket, rescuing binding affinity and receptor activation[5].

Quantitative SAR Summary
CompoundChemical ModificationMurine TLR4/MD-2 AgonismHuman TLR4/MD-2 AgonismCellular Toxicity
Funiculosin (FNC) Native 4-hydroxypyridoneNegativeNegativeHigh (Complex III inhibition)
FNC-RED Reduced double bondPositiveNegativeLow
FNC-RED-P01 Reduced + PhosphorylatedPositivePositiveLow
FNC-P01 PhosphorylatedPositivePositiveLow

Self-Validating Experimental Protocols

When investigating novel innate immune modulators, false positives from endotoxin (LPS) contamination are a constant threat. Therefore, every protocol must be designed as a self-validating system . The following methodologies utilize engineered cell lines and genetic knockouts to ensure that the observed immunomodulation is strictly dependent on the FNC-TLR4/MD-2 interaction.

Protocol 1: High-Throughput Reporter Assay for TLR4/MD-2 Agonism

Rationale: Ba/F3 cells (a murine pro-B cell line) natively lack TLR4 and MD-2. By transfecting these cells with the receptor complex and an NF-κB-GFP reporter, we create a zero-background environment. Any GFP signal is exclusively mediated by the transfected receptors[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3 transfectant cells stably expressing murine (or human) TLR4/MD-2, CD14, and an NF-κB-GFP reporter construct in RPMI 1640 supplemented with 10% FBS and IL-3.

  • Compound Plating: In a 96-well plate, perform serial dilutions of FNC-RED or FNC-RED-P01 (ranging from 0.1 to 100 μg/mL). Include Lipid A (10 ng/mL) as a positive control and DMSO (vehicle) as a negative control.

  • Stimulation: Add 1×105 Ba/F3 cells per well. Incubate at 37°C with 5% CO₂ for 16–24 hours.

  • Flow Cytometry: Harvest the cells and wash with cold FACS buffer (PBS + 2% FBS). Quantify the percentage of GFP-positive cells using a flow cytometer (e.g., BD FACSCanto II).

  • Validation Check: Run a parallel plate using Ba/F3 cells transfected only with the NF-κB-GFP reporter (lacking TLR4/MD-2). A true FNC agonist will yield 0% GFP activation in this control plate, ruling out receptor-independent NF-κB activation.

Workflow Step1 1. Transfect Ba/F3 Cells (TLR4/MD-2 & NF-κB-GFP) Step2 2. Compound Stimulation (FNC Variants vs. Vehicle) Step1->Step2 Step3 3. Incubation (37°C for 16-24h) Step2->Step3 Step4 4. Flow Cytometry (Quantify GFP+ Cells) Step3->Step4 Step5 5. Validation (Test in Receptor-Null Cells) Step4->Step5

Fig 2: High-throughput screening workflow for identifying TLR4/MD-2 agonism using Ba/F3 cells.

Protocol 2: Cytokine Profiling and Pathway Validation in BMDMs

Rationale: To confirm physiological relevance and prove MyD88/TRIF pathway dependence, primary Bone Marrow-Derived Macrophages (BMDMs) from Wild-Type (WT), TLR4-/-, MD-2-/-, and CD14-/- mice must be utilized[3].

Step-by-Step Methodology:

  • BMDM Generation: Isolate bone marrow from the femurs and tibias of 8-12 week old WT, TLR4-/-, and MD-2-/- mice. Differentiate cells in DMEM containing 10% FBS and 20% M-CSF-conditioned medium for 6 days.

  • Stimulation: Seed BMDMs at 5×105 cells/well in 24-well plates. Stimulate with FNC-RED (10 μg/mL) or MPLA (100 ng/mL) for 4 hours (for mRNA) or 24 hours (for secreted protein).

  • Transcriptional Analysis: Lyse cells using TRIzol reagent. Extract RNA, synthesize cDNA, and perform RT-qPCR targeting TNF-α, IL-12p40, and IFN-β. Normalize against GAPDH.

  • Validation Check: FNC-RED stimulation must yield robust TNF-α mRNA in WT BMDMs, but completely fail to induce expression in TLR4-/- and MD-2-/- BMDMs. Furthermore, comparing WT to CD14-/- BMDMs will validate the CD14-independent nature of FNC-RED, as TNF-α levels should remain relatively stable between the two, unlike LPS which will show a marked decrease in CD14-/- cells.

Conclusion

The structural evolution of Funiculosine from a cytotoxic mitochondrial inhibitor to a highly specific, CD14-independent TLR4/MD-2 agonist represents a significant breakthrough in immunopharmacology. By utilizing phosphorylated derivatives like FNC-RED-P01, researchers can bypass species-specific binding restrictions. Implementing the self-validating protocols outlined above will ensure high-fidelity data generation, paving the way for FNC derivatives to serve as next-generation, low-toxicity vaccine adjuvants.

References

  • Okamoto, N., et al. (2017). Funiculosin variants and phosphorylated derivatives promote innate immune responses via the Toll-like receptor 4/myeloid differentiation factor-2 complex. Journal of Biological Chemistry, 292(37), 15378-15394.

  • Nelson, B., et al. (1977). Funiculosin: an antibiotic with antimycin-like inhibitory properties. Biochimica et Biophysica Acta, 460(1), 157-162.

  • Sun, Y., et al. (2021). The Potential Role of RP105 in Regulation of Inflammation and Osteoclastogenesis During Inflammatory Diseases. Frontiers in Immunology, 12.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction and Purification of Funiculosine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of funiculosine, a potent antifungal and antiviral metabolite produ...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of funiculosine, a potent antifungal and antiviral metabolite produced by the fungus Penicillium funiculosum. This document offers a synthesis of established methodologies, providing detailed, step-by-step protocols and the scientific rationale behind the experimental choices to ensure reproducibility and high-purity yields.

Introduction to Funiculosine

Funiculosin is a naturally occurring antibiotic belonging to the N-methyl-4-hydroxy-2-pyridone class of compounds.[1][2] It exhibits significant biological activity, including antifungal properties against various pathogenic fungi and antiviral effects against both DNA and RNA viruses.[3][4] The unique structure of funiculosine, which includes a novel cyclopentanetetrol moiety, and its mechanism of action as an inhibitor of the mitochondrial cytochrome bc1 complex, make it a molecule of interest for further investigation and potential therapeutic development.[1][5]

The successful isolation of funiculosine from fungal cultures is a critical first step for any research involving this compound. The following protocols are designed to guide the user through the process of fungal fermentation, crude extraction, and final purification to obtain high-purity funiculosine suitable for biological assays and further chemical modification.

PART 1: Fungal Fermentation and Funiculosine Production

The production of funiculosine is achieved through the submerged fermentation of a high-yielding strain of Penicillium funiculosum. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target metabolite.

Protocol 1: Fermentation of Penicillium funiculosum
  • Strain Maintenance: Maintain a pure culture of Penicillium funiculosum on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 25-28°C. Subculture regularly to ensure the viability and productivity of the fungus.

  • Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of seed culture medium (e.g., Potato Dextrose Broth or a modified Mandels and Weber medium) with spores or mycelial fragments from a mature PDA plate.[6][7] Incubate the flask on a rotary shaker at 150-200 rpm and 28-30°C for 48-72 hours to generate a vegetative inoculum.[7]

  • Production Fermentation: Aseptically transfer the seed culture (typically 5-10% v/v) into a larger production fermenter or multiple flasks containing the production medium.[8] A suitable production medium can be formulated with a carbon source like glucose or cellulose, a nitrogen source such as peptone or yeast extract, and essential minerals.[7][]

  • Incubation and Monitoring: Incubate the production culture under controlled conditions of temperature (28-30°C), agitation (150-200 rpm), and aeration for 7-10 days.[6][7] Monitor the fermentation periodically for fungal growth, pH changes, and funiculosine production (if an analytical standard and method are available).

PART 2: Extraction of Crude Funiculosine

Following the fermentation, funiculosine is extracted from both the fungal mycelium and the culture filtrate. As a lipophilic compound, funiculosin is readily soluble in organic solvents.[4]

Protocol 2: Solvent-Based Extraction
  • Separation of Mycelium and Filtrate: At the end of the fermentation, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction from Culture Filtrate: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate.[10] Perform the extraction two to three times to ensure complete recovery of funiculosine. Combine the organic phases.

  • Extraction from Mycelium: The fungal mycelium should be extracted separately. Macerate the mycelial cake with a polar organic solvent like methanol or acetone to disrupt the cells and solubilize the intracellular funiculosine.[11] Filter the mixture to remove the cell debris and collect the solvent extract.

  • Concentration of Crude Extract: Combine the ethyl acetate extract from the filtrate and the methanol/acetone extract from the mycelium. Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude, oily residue.

PART 3: Purification of Funiculosine

The crude extract contains a mixture of metabolites, and a multi-step purification process is necessary to isolate funiculosine to a high degree of purity. This typically involves column chromatography techniques.

Protocol 3: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Purification):

    • Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate.[11][12]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.[11] After evaporating the solvent, carefully load the dried, impregnated silica gel onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.[11] For example, a stepwise gradient of 10%, 20%, 50%, and 100% ethyl acetate in hexane can be employed, followed by a final wash with methanol.

    • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[12] Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or a vanillin-sulfuric acid spray). Pool the fractions containing the major spot corresponding to funiculosine.

  • Recrystallization (Final Purification):

    • Solvent Selection: Dissolve the pooled, semi-purified funiculosine fractions in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or acetone).[13]

    • Crystal Formation: Slowly add a non-polar solvent in which funiculosine is less soluble (e.g., hexane or petroleum ether) until slight turbidity is observed.[14] Allow the solution to cool slowly to room temperature and then at 4°C to promote the formation of crystals.

    • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold non-polar solvent, and dry them under vacuum to obtain pure funiculosone.

Data Presentation

ParameterDescriptionTypical Value/RangeReference
Producing Organism Fungal strainPenicillium funiculosum[1]
Fermentation Time Duration of production culture7-10 days[6][7]
Extraction Solvents For filtrate and myceliumEthyl Acetate, Methanol, Acetone[10][11]
Primary Purification Chromatographic methodSilica Gel Column Chromatography[12]
Final Purification Crystallization methodRecrystallization from a solvent/anti-solvent system[14]
Molecular Formula Chemical formula of funiculosineC27H41NO7[15]
Molecular Weight Mass of funiculosine491.62 g/mol [15]

Experimental Workflow Diagrams

Funiculosine_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation P. funiculosum Fermentation Separation Separation of Mycelium and Filtrate Fermentation->Separation Filtrate Culture Filtrate Separation->Filtrate Mycelium Fungal Mycelium Separation->Mycelium Solvent_Extraction_F Ethyl Acetate Extraction Filtrate->Solvent_Extraction_F Solvent_Extraction_M Methanol/Acetone Extraction Mycelium->Solvent_Extraction_M Concentration Concentration (Rotary Evaporation) Solvent_Extraction_F->Concentration Solvent_Extraction_M->Concentration Crude_Extract Crude Funiculosine Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Recrystallization Recrystallization Silica_Gel->Recrystallization Pure_Funiculosine Pure Funiculosine Recrystallization->Pure_Funiculosine

Caption: Overall workflow for funiculosine production and purification.

Purification_Detail Crude_Extract Crude Extract Column_Loading Load onto Silica Gel Column Crude_Extract->Column_Loading Gradient_Elution Gradient Elution (Hexane:Ethyl Acetate) Column_Loading->Gradient_Elution Fraction_Collection Collect and Analyze Fractions (TLC) Gradient_Elution->Fraction_Collection Pooling Pool Funiculosine-rich Fractions Fraction_Collection->Pooling Recrystallization Recrystallize Pooling->Recrystallization Pure_Product Pure Funiculosine Crystals Recrystallization->Pure_Product

Caption: Detailed steps in the chromatographic purification of funiculosine.

Trustworthiness and Self-Validation

The protocols outlined in this document are based on established and peer-reviewed scientific literature. To ensure the identity and purity of the final product, it is imperative to perform analytical validation. This should include:

  • Thin Layer Chromatography (TLC): A preliminary and rapid method to assess the purity of fractions and the final product. The purified funiculosine should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity. A single, sharp peak should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of funiculosine by comparing the obtained spectra with published data.

By following these detailed protocols and implementing rigorous analytical validation, researchers can confidently extract and purify funiculosine for their scientific investigations.

References

  • Ando, K., et al. (1969). Funiculosin, a new antibiotic. I. Isolation, biological and chemical properties (studies on antiviral and antitumor antibiotics. 8). The Journal of Antibiotics, 22(5), 189-194. [Link]

  • Ando, K., et al. (1978). Funiculosin, a new antibiotic. II. Structure elucidation and antifungal activity. The Journal of Antibiotics, 31(6), 533-538. [Link]

  • Gao, H., et al. (2020). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. Journal of the American Chemical Society, 142(14), 6775-6783. [Link]

  • Feng, X., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2192. [Link]

  • Ben, M. A., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Antibiotics, 11(1), 89. [Link]

  • Food and Drug Administration. (2008). GRAS Notice 000584: Cellulase from Penicillium funiculosum. [Link]

  • Paul, S., et al. (2021). A Water-Soluble Antibiotic in Rhubarb Stalk Shows an Unusual Pattern of Multiple Zones of Inhibition and Preferentially Kills Slow-Growing Bacteria. Antibiotics, 10(8), 951. [Link]

  • Chang, S., et al. (2023). Cytotoxic hexadepsipeptides and anti-coronaviral 4-hydroxy-2-pyridones from an endophytic Fusarium sp. Frontiers in Microbiology, 13, 1089129. [Link]

  • Carvalho, D. F., et al. (2015). Optimisation of Cellulase Production by Penicillium funiculosum in a Stirred Tank Bioreactor Using Multivariate Response Surface Analysis. BioMed Research International, 2015, 697524. [Link]

  • Patel, A. K., et al. (2022). Optimization for improved cellulase production of Penicillium funiculosum NCIM 1228 in submerged fermentation. Biomass Conversion and Biorefinery, 1-18. [Link]

  • Martins, L. H., et al. (2013). Cellulase production by Penicillium funiculosum and its application in the hydrolysis of sugar cane bagasse for second generation ethanol production by fed batch operation. Journal of Biomedicine and Biotechnology, 2013, 312459. [Link]

  • Guetchueng, S. T., et al. (2018). The glycolipid flocculosin-A from the fungus Anthracocystis flocculosa, or how to deal with cotton-wool-like crystals. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 1), 58-63. [Link]

  • Kopp, O. (2016). To do ethyl acetate and methanol extractions, are they done one after the other or independently? If one after the other, which one should be first? ResearchGate. [Link]

  • Rasha, S., et al. (2016). Isolation and Characterization of Bioactive Compounds from Plectranthus zeylanicus. 5th Annual Science Research Sessions-2016. [Link]

  • Patel, K., et al. (2016). Effect of Solvents and Extraction Methods on Forskolin Content from Coleus forskholii Roots. Indian Journal of Pharmaceutical Sciences, 78(1), 126-131. [Link]

  • S, R., & V, B. (2015). Effect of Extraction Solvent on the Phytoconstituents of Aegle marmelos (L.) Correa. Journal of Natural Remedies, 15(1), 58-64. [Link]

  • Amara, A. A. A. F., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Gels, 10(7), 432. [Link]

  • Amara, A. A. A. F., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Gels, 10(7), 432. [Link]

  • Amara, A. A. A. F., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. Preprints.org. [Link]

Sources

Application

Application Note: Utilizing Funiculosine in High-Resolution Mitochondrial Respiration Assays

Target Audience: Researchers, scientists, and drug development professionals specializing in bioenergetics, mitochondrial toxicity, and antimicrobial drug discovery. Introduction & Mechanistic Rationale Funiculosine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioenergetics, mitochondrial toxicity, and antimicrobial drug discovery.

Introduction & Mechanistic Rationale

Funiculosine (also referred to in literature as funiculosin) is a potent, naturally occurring hydrophobic antibiotic and antifungal metabolite derived from Penicillium funiculosum[1]. In the field of mitochondrial bioenergetics, it is deployed as a highly specific inhibitor of the cytochrome bc1 complex (Respiratory Complex III)[2].

While Antimycin A is the most ubiquitous Complex III inhibitor used in standard respirometry, Funiculosine offers distinct mechanistic advantages for specific experimental paradigms. Both molecules target the Qi site (Center N) of Complex III, competitively binding to the quinone reduction site and preventing the transfer of electrons from heme bH to ubiquinone[2][3]. This halts the protonmotive Q-cycle, collapses the mitochondrial membrane potential, and ceases oxidative phosphorylation[4].

The Causality of Choice: Why use Funiculosine?

The decision to substitute Antimycin A with Funiculosine in an assay is driven by structural and spectral causality:

  • Spectral Clarity in Spectrophotometry: Antimycin A induces a heterogeneous potentiometric titration of heme bH and a pronounced "red shift" in the absorption spectrum of cytochrome b. In contrast, Funiculosine binding results in a single, high-potential component for heme bH without the confounding red shift, making it superior for precise spectrophotometric and potentiometric mapping of the bc1 complex[4].

  • Mutant Profiling & Drug Discovery: The overall folding pattern of cytochrome b around the Qi site is highly conserved, yet single amino acid substitutions (e.g., in Saccharomyces cerevisiae or Plasmodium falciparum models) create striking differences in inhibitor binding[3]. Pathogens rapidly develop acquired resistance to standard inhibitors[1]. Funiculosine is utilized to profile cross-resistance mechanisms, as mutations conferring resistance to Antimycin A often do not confer resistance to Funiculosine due to their distinct intramolecular hydrogen-bonding patterns[3][4].

QCycle cluster_CIII Cytochrome bc1 Complex (Complex III) Qo Qo Site (Quinol Oxidation) Rieske Rieske ISP & Cyt c1 Qo->Rieske 1e- CytB Cytochrome b (Heme bL -> bH) Qo->CytB 1e- CytC Cytochrome c (Reduced) Rieske->CytC Electron Transfer Qi Qi Site (Quinone Reduction) CytB->Qi 1e- QH2 Ubiquinol (QH2) QH2->Qo Binds Funiculosine Funiculosine Funiculosine->Qi Competitive Inhibition

Fig 1: Funiculosine mechanism of action: Competitive inhibition at the Qi site of Complex III.

Comparative Inhibitor Profiling

To ensure experimental precision, researchers must select the appropriate Complex III inhibitor based on their target organism and desired binding stoichiometry. The table below synthesizes the quantitative parameters of primary Complex III inhibitors[2][3][4].

InhibitorTarget SiteIC50 (Yeast / Bovine)Binding StoichiometrySpectral Shift (Cyt b)Primary Application
Funiculosine Complex III (Qi)~10 nM / ~10 nM1:1Single component EmMutant profiling, alternative to Antimycin A
Antimycin A Complex III (Qi)<1 nM / <1 nM1:1Red shift, heterogenousStandard ROX determination
Ilicicolin H Complex III (Qi)~3 nM / >100 nM1:1 (Yeast)Blue shiftSpecies-specific inhibition studies
Myxothiazol Complex III (Qo)<1 nM / <1 nM1:1Blue shiftQo site isolation

Experimental Protocols

Protocol A: High-Resolution Respirometry (SUIT Protocol)

This Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol utilizes Funiculosine to determine Residual Oxygen Consumption (ROX) in isolated mitochondria.

System Design & Causality: The assay is performed in MiR05 buffer (100 mM sucrose, 50 mM mannitol, 65 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 2.5 mM KH2PO4, pH 7.4)[5]. Causality note: EGTA is strictly required to chelate free Ca²⁺, preventing the premature opening of the Mitochondrial Permeability Transition Pore (mPTP), which would uncouple the mitochondria and ruin the assay.

Self-Validating System: This protocol includes a mandatory Cytochrome c Integrity Check and a ROX Subtraction Step . These ensure that the measured oxygen flux is strictly driven by intact mitochondria and not by artifactual membrane damage or non-mitochondrial oxidative side reactions.

Step-by-Step Methodology:
  • Baseline Establishment (State 1): Add 2 mL of MiR05 buffer to the respirometer chambers (e.g., Oxygraph-2k) at 37°C. Wait for the oxygen signal to stabilize.

  • Sample Addition: Inject isolated mitochondria (final concentration ~0.1 - 0.2 mg/mL protein).

  • State 2 Respiration (LEAK): Add Complex I substrates: 5 mM Pyruvate and 2 mM Malate. This measures non-phosphorylating LEAK respiration driven by proton slip.

  • State 3 Respiration (OXPHOS): Add 2.5 mM ADP. The sudden availability of ADP stimulates ATP synthase, causing a rapid spike in oxygen consumption (State 3).

  • Self-Validation Checkpoint (Membrane Integrity): Add 10 µM exogenous Cytochrome c.

    • Validation Logic: The outer mitochondrial membrane is impermeable to Cytochrome c. If oxygen consumption increases by >10%, the outer membrane is damaged. If the rate remains stable, the preparation is validated.

  • State 4o (Proton Leak): Add 2.5 µM Oligomycin to inhibit ATP synthase. Respiration drops, revealing the true proton leak across the inner membrane.

  • Maximal ETS Capacity (Uncoupled): Titrate FCCP in 0.5 µM steps until maximal oxygen consumption is reached. FCCP acts as a protonophore, completely uncoupling electron transport from ATP synthesis.

  • Complex III Inhibition (ROX Determination): Add 2 µM Funiculosine .

    • Validation Logic: Funiculosine completely blocks electron flow at the Qi site[2]. Any remaining oxygen consumption is Residual Oxygen Consumption (ROX) caused by autoxidation or non-mitochondrial enzymes. This ROX value must be subtracted from all previous states to yield true mitochondrial respiration rates.

SUIT Mito 1. Isolated Mitochondria in MiR05 Buffer State2 2. Add Substrates (PM/S) State 2 Respiration (LEAK) Mito->State2 State3 3. Add ADP State 3 Respiration (OXPHOS) State2->State3 State4 4. Add Oligomycin State 4o (Proton Leak) State3->State4 Uncoupled 5. Titrate FCCP Maximal ETS Capacity State4->Uncoupled Inhibition 6. Add Funiculosine Complex III Inhibition (ROX) Uncoupled->Inhibition

Fig 2: SUIT protocol workflow utilizing Funiculosine for Residual Oxygen Consumption determination.

Protocol B: Spectrophotometric Assay of Cytochrome bc1 Activity

This assay measures the specific enzymatic activity of Complex III by tracking the reduction of Cytochrome c at 550 nm.

  • Buffer Preparation: Prepare assay buffer (50 mM potassium phosphate, 2 mM EDTA, 10 mM NaN3, pH 7.4). Causality note: Sodium azide (NaN3) is added to inhibit Complex IV, preventing the re-oxidation of the reduced Cytochrome c product.

  • Reagent Addition: Add 50 µM oxidized Cytochrome c and 50 µM decylubiquinol (an analog of ubiquinol).

  • Baseline Reading: Monitor absorbance at 550 nm for 1 minute to establish background non-enzymatic reduction.

  • Reaction Initiation: Add 2–5 µg of mitochondrial membrane protein. Record the linear increase in absorbance for 2 minutes.

  • Self-Validation (Specificity Check): Add 1 µM Funiculosine . The reduction of Cytochrome c should immediately cease. The difference in the rate of absorbance change before and after Funiculosine addition represents the true, specific Complex III activity.

Troubleshooting & Best Practices

  • Solubility & Vehicle Toxicity: Funiculosine is highly hydrophobic. It must be reconstituted in anhydrous DMSO or absolute ethanol. Ensure that the final concentration of the solvent in the assay chamber does not exceed 0.5% (v/v), as higher concentrations of DMSO can independently uncouple mitochondrial respiration and disrupt membrane fluidity.

  • Light Sensitivity & Storage: Funiculosine degrades upon prolonged exposure to UV and ambient light. Stock solutions should be aliquoted in amber microcentrifuge tubes, purged with nitrogen or argon to prevent oxidation, and stored at -20°C.

  • Dose Optimization: While the IC50 for isolated yeast and bovine bc1 complexes is ~10 nM[2], intact cellular assays or heavily concentrated mitochondrial suspensions may require concentrations up to 2 µM to overcome non-specific lipid binding and ensure complete Qi site saturation.

References

  • Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC. Source: nih.gov.
  • Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PubMed. Source: nih.gov.
  • Molecular basis of resistance to cytochrome bc 1 inhibitors - Oxford Academic. Source: oup.com.
  • (PDF) Inhibition of the Yeast Cytochrome bc1 Complex by Ilicicolin H, a Novel Inhibitor That Acts at the Qn Site of the bc1 Complex - ResearchGate. Source: researchgate.net.
  • Functional State of Rat Heart Mitochondria in Experimental Hyperthyroidism - MDPI. Source: mdpi.com.
  • BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC. Source: nih.gov.

Sources

Method

Methodology for Determining the In Vitro Antifungal Susceptibility of Funiculosin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Antifungal Potential of Funiculosin Funiculosin, a 4-hydroxypyridone metabolite originally isola...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Antifungal Potential of Funiculosin

Funiculosin, a 4-hydroxypyridone metabolite originally isolated from Penicillium funiculosum, has demonstrated broad-spectrum antifungal activity.[1][2][3] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[4][5][6][7] This mode of action, distinct from many currently available antifungal agents, makes Funiculosin a compound of significant interest for further investigation and development.

These application notes provide a comprehensive guide for determining the in vitro antifungal susceptibility of Funiculosin. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[8][9][10][11] This document is designed to empower researchers to accurately assess the potency and spectrum of Funiculosin against a variety of fungal pathogens.

Core Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of a drug required to inhibit the growth of a specific fungal isolate.[12] This is typically achieved through standardized methods that control for variables such as inoculum size, media composition, incubation time, and temperature.[12] Adherence to these standardized protocols is paramount for generating data that is comparable across different laboratories and studies.

The broth microdilution method is the internationally recognized reference standard for AFST of yeasts and filamentous fungi.[8][9][10][11] This method involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is then determined as the lowest concentration of the drug that prevents visible growth.

Experimental Workflow for Funiculosin Antifungal Susceptibility Testing

The following diagram outlines the comprehensive workflow for determining the MIC of Funiculosin against fungal isolates.

Funiculosin_AST_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Funiculosin_Prep Funiculosin Stock Preparation Solubilize in 100% DMSO Store at -20°C or below Plate_Prep Microtiter Plate Preparation Serial twofold dilutions of Funiculosin Include positive and negative controls Funiculosin_Prep->Plate_Prep Dilute in media Media_Prep Media Preparation RPMI 1640 with L-glutamine, without bicarbonate Buffer with MOPS to pH 7.0 Media_Prep->Plate_Prep Inoculum_Prep Fungal Inoculum Preparation Subculture isolate for purity Adjust to 0.5 McFarland standard Dilute to final concentration Inoculation Inoculation Add standardized fungal suspension to each well Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubation 35°C for 24-48 hours Inoculation->Incubation MIC_Reading MIC Determination Visual or spectrophotometric reading Determine lowest concentration with significant growth inhibition Incubation->MIC_Reading QC_Check Quality Control Verify MICs of QC strains are within acceptable range MIC_Reading->QC_Check Data_Analysis Data Analysis Record MIC values Analyze for trends and spectrum of activity QC_Check->Data_Analysis

Caption: Workflow for Funiculosin Antifungal Susceptibility Testing.

Detailed Protocols

Protocol 1: Preparation of Funiculosin Stock Solution

The lipophilic nature of Funiculosin necessitates its dissolution in an organic solvent prior to its use in aqueous-based assays.

Materials:

  • Funiculosin powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of Funiculosin powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Funiculosin is soluble in DMSO and methanol.

  • Vortexing: Vortex the solution vigorously until the Funiculosin is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but avoid excessive heat.

  • Sterilization: While not always necessary for a high-concentration DMSO stock, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a common solvent for water-insoluble compounds and is generally well-tolerated by fungi at the low final concentrations used in susceptibility testing (typically ≤1%).

  • High-Concentration Stock: Preparing a concentrated stock solution minimizes the volume of DMSO added to the assay medium, thereby reducing potential solvent-induced toxicity to the fungal cells.

  • Amber Tubes and Frozen Storage: Protects the compound from degradation due to light and hydrolysis.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This protocol is a harmonized approach based on the CLSI and EUCAST reference methods for yeasts and is adaptable for filamentous fungi.[8][9][10][11]

Materials:

  • Fungal isolate(s) for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) or other suitable growth medium

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader (optional, but recommended for objective endpoint determination)

Procedure:

Part A: Media and Inoculum Preparation

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 ± 0.1 with MOPS. For EUCAST methodology, supplement the medium with 2% glucose.[4] Sterilize by filtration.

  • Fungal Culture: Subculture the test and QC strains onto SDA plates and incubate at 35°C for 24 hours (for yeasts) or until adequate sporulation is achieved (for molds).

  • Inoculum Suspension:

    • Yeasts: Touch 3-5 colonies with a sterile loop and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Molds: For molds that sporulate, gently flood the agar surface with sterile saline containing 0.05% Tween 80. Harvest the conidia by scraping the surface with a sterile loop. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.

  • Final Inoculum Dilution: Dilute the 0.5 McFarland suspension in the prepared RPMI 1640 medium to achieve the final target inoculum concentration in the wells. This is typically 0.5-2.5 x 10^3 CFU/mL for yeasts (CLSI) and 1-5 x 10^5 CFU/mL for yeasts (EUCAST). For molds, the final inoculum concentration is typically 0.4-5 x 10^4 CFU/mL.

Part B: Microtiter Plate Preparation and Inoculation

  • Funiculosin Dilution Series:

    • Prepare a working solution of Funiculosin by diluting the DMSO stock in RPMI 1640 medium. The concentration of this working solution should be twice the highest final concentration to be tested.

    • Add 100 µL of RPMI 1640 to wells 2-11 of a 96-well plate.

    • Add 200 µL of the Funiculosin working solution to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the drug-free growth control (positive control).

    • Well 12 contains 200 µL of uninoculated RPMI 1640 and serves as a negative control.

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1-11. This will bring the final volume in each well to 200 µL and dilute the Funiculosin to its final test concentrations.

Part C: Incubation and MIC Determination

  • Incubation: Incubate the plates at 35°C for 24-48 hours. For some slow-growing fungi, a longer incubation period may be necessary.

  • MIC Reading:

    • Visual Reading: The MIC is the lowest concentration of Funiculosin that causes a significant (typically ≥50% for Funiculosin, similar to azoles) inhibition of growth compared to the drug-free growth control.

    • Spectrophotometric Reading: Measure the optical density (OD) at a wavelength of 530 nm. The MIC is the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.

Data Presentation: Example MIC Data Table

Fungal IsolateFuniculosin MIC (µg/mL)Comparator Drug 1 MIC (µg/mL)Comparator Drug 2 MIC (µg/mL)
Candida albicans SC53140.060.250.03
Candida glabrata ATCC 900300.12580.06
Cryptococcus neoformans H990.030.1250.125
Aspergillus fumigatus Af2930.250.51
Candida parapsilosis ATCC 22019 (QC)0.06 - 0.250.125 - 0.50.03 - 0.125
Candida krusei ATCC 6258 (QC)0.125 - 0.516 - 640.06 - 0.25

Note: The MIC values presented are for illustrative purposes only and do not represent actual experimental data. QC ranges are also illustrative and should be established based on internal validation.

Self-Validating Systems: Quality Control and Troubleshooting

A robust antifungal susceptibility testing protocol must be a self-validating system. This is achieved through the consistent use of quality control strains and a thorough understanding of potential experimental pitfalls.

Quality Control

The inclusion of well-characterized QC strains in each assay run is mandatory to ensure the accuracy and reproducibility of the results.

  • Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are the most commonly recommended QC strains for yeast susceptibility testing.

  • The MIC values for the QC strains must fall within a pre-defined acceptable range. If the QC results are out of range, the results for the test isolates are considered invalid, and the assay must be repeated.

Troubleshooting Common Issues

The following diagram provides a decision tree for troubleshooting common issues encountered during Funiculosin susceptibility testing.

Troubleshooting_MIC cluster_problems cluster_solutions Start Problem Encountered No_Growth No growth in control well Start->No_Growth Contamination Contamination observed Start->Contamination QC_Fail QC strain MIC out of range Start->QC_Fail Paradoxical_Growth Growth at high Funiculosin concentrations Start->Paradoxical_Growth Check_Inoculum Check inoculum viability and concentration Verify incubation conditions No_Growth->Check_Inoculum Check_Aseptic Review aseptic technique Check sterility of media and reagents Contamination->Check_Aseptic Review_Protocol Verify Funiculosin dilutions Check QC strain identity and purity Prepare fresh reagents QC_Fail->Review_Protocol Confirm_Paradoxical Repeat assay with extended incubation Consider alternative reading methods (e.g., microscopy) Paradoxical_Growth->Confirm_Paradoxical

Sources

Application

Application Notes and Protocols for Assessing the Antifungal Activity of Funiculosine using the Disk Diffusion Method

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the disk diffusion method for evaluating the antifungal properties of Funiculosi...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the disk diffusion method for evaluating the antifungal properties of Funiculosine. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Need for Robust Antifungal Susceptibility Testing

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. Funiculosin, an antibiotic derived from Penicillium funiculosum, has demonstrated both antiviral and antifungal properties.[1][2] Its mechanism of action appears to be similar to that of antimycin, inhibiting the mitochondrial respiratory chain, a mode of action that underscores its potential as an antifungal candidate.[3]

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used, cost-effective, and rapid method for preliminary screening of antimicrobial agents.[4][5][6] It provides a qualitative or semi-quantitative assessment of a microorganism's susceptibility to a specific compound. This guide details the standardized application of this method for assessing Funiculosine's activity against various fungal isolates, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Principle of the Disk Diffusion Method

The disk diffusion method is based on the principle of diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a standardized fungal suspension.[10] As the substance diffuses, its concentration decreases. If the fungus is susceptible to the agent, a zone of growth inhibition will form around the disk.[5] The diameter of this "zone of inhibition" is proportional to the susceptibility of the organism and the diffusion characteristics of the agent.[5]

Experimental Workflow Overview

The following diagram outlines the critical steps in performing the antifungal disk diffusion assay for Funiculosine.

Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare & Sterilize Mueller-Hinton Agar A1 Inoculate Agar Plate (Lawn Culture) P1->A1 P2 Prepare Fungal Inoculum (0.5 McFarland Standard) P2->A1 P3 Prepare Funiculosine Disks (Impregnate Blank Disks) A2 Apply Funiculosine & Control Disks P3->A2 A1->A2 A3 Incubate Plates (35°C ± 2°C for 20-24h) A2->A3 D1 Measure Zones of Inhibition (in mm) A3->D1 D2 Interpret Results (Compare to Controls) D1->D2 D3 Document & Report Findings D2->D3

Caption: High-level workflow for the antifungal disk diffusion assay.

Detailed Protocol: Disk Diffusion for Funiculosine

This protocol is based on the CLSI M44 and M51 guidelines, adapted for a novel investigational agent like Funiculosine.[7][8]

Materials and Reagents
  • Funiculosine: Analytical grade powder.

  • Solvent for Funiculosine: Determine the appropriate solvent (e.g., DMSO, ethanol) that solubilizes the compound without inhibiting fungal growth. A solvent control disk must be included in the assay.

  • Fungal Strains:

    • Test isolates (e.g., Candida albicans, Aspergillus fumigatus).

    • Quality Control (QC) strains (see Table 1).[11][12]

  • Growth Media:

    • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts.[4]

    • Standard MHA for molds.

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for subculturing fungi.

  • Sterile Supplies:

    • Petri dishes (100 mm or 150 mm).

    • Blank sterile paper disks (6 mm diameter).

    • Sterile saline (0.85% NaCl).

    • Sterile cotton swabs.

    • Micropipettes and sterile tips.

  • Equipment:

    • Incubator (35°C ± 2°C).

    • Vortex mixer.

    • Spectrophotometer or McFarland turbidity standards (0.5).

    • Calipers or a ruler for measuring zones.

    • Biological safety cabinet.

Preparation of Funiculosine Disks

Since commercially prepared Funiculosine disks are unavailable, they must be prepared in-house.

  • Stock Solution: Prepare a stock solution of Funiculosine in the chosen solvent. The concentration should be high enough to allow for the desired amount of compound to be added to the disks in a small volume.

  • Working Concentration: The optimal concentration needs to be determined empirically. A good starting point is to test a range of concentrations (e.g., 1 µg, 5 µg, 10 µg, 25 µg per disk).

  • Impregnation: Place sterile blank paper disks in a sterile petri dish. Aseptically apply a precise volume (typically 10-20 µL) of the Funiculosine working solution to each disk.

  • Drying: Allow the disks to dry completely in a biological safety cabinet before use. Prepare a solvent control disk by applying only the solvent to a blank disk.

Inoculum Preparation

The density of the fungal inoculum is a critical variable for reproducibility.[4][13]

  • Subculture: Subculture the fungal isolate onto SDA or PDA and incubate at 35°C for 24 hours (for yeasts) or until adequate growth is observed (for molds) to ensure purity and viability.[14]

  • Colony Suspension: Touch 4-5 well-isolated colonies with a sterile loop.[15]

  • Standardization: Suspend the colonies in sterile saline. Vortex thoroughly to create a uniform suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm).[13] A 0.5 McFarland standard corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL for yeasts.[4] This suspension must be used within 15 minutes of preparation.[13][15]

Inoculation of the Agar Plate
  • Swabbing: Dip a sterile cotton swab into the standardized inoculum suspension.

  • Remove Excess Fluid: Rotate the swab firmly against the inside wall of the tube above the liquid level to remove excess fluid.[13]

  • Streaking: Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure confluent growth.[15]

  • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[4][15]

Application of Disks and Incubation
  • Placement: Aseptically place the prepared Funiculosine disks, a standard antifungal control disk (e.g., fluconazole, voriconazole), and a solvent control disk onto the inoculated agar surface.[16] Disks should be placed at least 24 mm apart from center to center.[4]

  • Adherence: Gently press each disk with sterile forceps to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 20-24 hours for most Candida species.[4] Molds may require longer incubation (48-72 hours).

Reading and Interpreting Results
  • Measurement: After incubation, measure the diameter of the zones of complete or marked growth inhibition to the nearest millimeter (mm) using calipers or a ruler.[17] The disk diameter is included in the measurement.

  • Interpretation:

    • The solvent control disk should show no zone of inhibition. If a zone is present, the solvent is inhibitory and an alternative must be found.

    • The size of the inhibition zone around the Funiculosine disk indicates its activity against the test organism. A larger zone generally signifies greater potency.[5]

    • It's important to note that a large zone of inhibition can sometimes indicate a highly diffusible, but not necessarily stable, compound.[18] Conversely, a lack of a zone does not definitively mean inactivity, as the compound may not diffuse well in the agar.[18]

    • For standardized antifungals, CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) based on zone diameters.[19] For Funiculosine, these breakpoints are not yet established. Initial assessment will be comparative against known antifungals and across different fungal species.

Quality Control: Ensuring Assay Validity

Quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing.[11] This is achieved by testing reference strains with known susceptibility profiles in parallel with the clinical or test isolates.

QC Strains and Expected Ranges

The following table lists recommended QC strains for antifungal susceptibility testing. While specific ranges for Funiculosine are unknown, these strains should be used to validate the overall test system.

Quality Control StrainRecommended for Testing
Candida parapsilosis ATCC 22019Yeasts
Candida krusei ATCC 6258Yeasts
Candida albicans ATCC 90028Yeasts
Aspergillus flavus ATCC 204304Molds
Aspergillus fumigatus ATCC 204305Molds

Data sourced from CLSI documents and related studies.[12][20]

The zone diameters for the standard antifungal control disks when testing these QC strains must fall within the established acceptable ranges for the test to be considered valid.

Data Presentation and Summary

Results should be recorded systematically. The following table provides a template for data collection.

Fungal IsolateFuniculosine Disk Conc. (µg)Zone Diameter (mm)Standard Control (e.g., Voriconazole 1µg) Zone Diameter (mm)Interpretation (for Funiculosine)
C. albicans SC5314102225Active
C. glabrata ATCC 200110018Inactive
A. fumigatus Af293101520Active
C. parapsilosis ATCC 22019 (QC)102528 (Expected: 28-37)N/A (System Valid)

Logical Relationships in Data Interpretation

The interpretation of results involves a series of logical checks to ensure the validity and meaning of the observed zones of inhibition.

Interpretation_Logic Start Measure Zone Diameters QC_Check Are QC Strain Zones Within Range? Start->QC_Check Solvent_Check Solvent Control Zone > 0 mm? QC_Check->Solvent_Check Yes Result_Invalid Assay is Invalid (Troubleshoot) QC_Check->Result_Invalid No Funiculosine_Check Funiculosine Zone > 0 mm? Solvent_Check->Funiculosine_Check No Solvent_Issue Solvent is Inhibitory (Select New Solvent) Solvent_Check->Solvent_Issue Yes Active Funiculosine is Active (Report Zone Size) Funiculosine_Check->Active Yes Inactive Funiculosine is Inactive or Poorly Diffusible Funiculosine_Check->Inactive No Result_Valid Assay is Valid Active->Result_Valid Inactive->Result_Valid

Caption: Decision-making flowchart for interpreting disk diffusion results.

Conclusion

The disk diffusion method serves as an invaluable primary screen for assessing the antifungal potential of novel compounds like Funiculosine. Adherence to standardized protocols, meticulous preparation of reagents, and stringent quality control are paramount for generating reliable and reproducible data. While this method provides crucial initial insights into the spectrum of activity, further quantitative testing, such as broth microdilution, is necessary to determine the Minimum Inhibitory Concentration (MIC) and to establish a more definitive susceptibility profile for Funiculosine.

References

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI . Clinical and Laboratory Standards Institute. [Link]

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) . PubMed. [Link]

  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI . Clinical and Laboratory Standards Institute. [Link]

  • Antifungal Susceptibility Testing: Current Approaches . PMC. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing . PMC. [Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab . Brieflands. [Link]

  • Antifungal Susceptibility Testing Disks | PDF | Microbiology | Clinical Medicine . Scribd. [Link]

  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods . ASM Journals. [Link]

  • M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline . ResearchGate. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test . Creative Biolabs. [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition . ANSI Webstore. [Link]

  • Funiculosin, a new antibiotic. II. Structure elucidation and antifungal activity . PubMed. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity . Microchem Laboratory. [Link]

  • Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates . ASM Journals. [Link]

  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline . ResearchGate. [Link]

  • Zone of Inhibition . Nelson Labs. [Link]

  • Funiculosin, a new antibiotic. II. Structure elucidation and antifungal activity . R Discovery. [Link]

  • Zone of Inhibition Test: Why Bigger Isn't Always Better . Microban. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . American Society for Microbiology. [Link]

  • Disk diffusion test . Wikipedia. [Link]

  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents . Oxford Academic. [Link]

  • Funiculosin: an antibiotic with antimycin-like inhibitory properties . PubMed. [Link]

Sources

Method

Application Note: Multiplexed NF-κB Activation Assay for Funiculosine and its Derivatives

The Funiculosine Paradigm: From Mitochondrial Inhibition to Immune Modulation Funiculosine (FNC) is a neutral lipophilic antibiotic naturally isolated from Penicillium funiculosum. Historically, it has been characterized...

Author: BenchChem Technical Support Team. Date: March 2026

The Funiculosine Paradigm: From Mitochondrial Inhibition to Immune Modulation

Funiculosine (FNC) is a neutral lipophilic antibiotic naturally isolated from Penicillium funiculosum. Historically, it has been characterized as a potent mitochondrial toxin that inhibits the cytochrome bc1 complex (Complex III) by binding to the Qi center, effectively halting the electron transport chain[1].

However, recent structural and immunological studies have revealed a paradigm-shifting secondary mechanism. While native FNC lacks immune-stimulating properties, its chemically reduced variant (FNC-RED) and specific phosphorylated derivatives act as potent agonists for the Toll-like receptor 4 (TLR4) and myeloid differentiation factor-2 (MD-2) complex[2]. By binding the TLR4/MD-2 complex, FNC-RED triggers the MyD88-dependent signaling cascade, ultimately leading to the nuclear translocation of Nuclear Factor-kappa B (NF-κB) and the robust expression of pro-inflammatory cytokines[2][3].

This dual nature—mitochondrial toxicity versus targeted immune activation—necessitates a highly controlled, self-validating assay protocol. This guide details a multiplexed reporter methodology designed to isolate and quantify the specific NF-κB activating potential of Funiculosine derivatives while rigorously controlling for cytotoxicity and endotoxin contamination.

SignalingPathway FNC FNC-RED / Funiculosine Derivatives TLR4 TLR4 / MD-2 Complex FNC->TLR4 Agonist Binding MyD88 MyD88 Adaptor TLR4->MyD88 Signal Transduction IKK IKK Complex Activation MyD88->IKK IRAK/TRAF6 Cascade NFkB NF-κB Nuclear Translocation IKK->NFkB IκBα Degradation Reporter Luciferase Reporter Expression NFkB->Reporter Promoter Binding

Fig 1. TLR4/MD-2 mediated NF-κB activation pathway by FNC-RED.

Causality-Driven Assay Design (E-E-A-T)

To ensure scientific integrity and absolute trustworthiness, this protocol abandons single-endpoint testing in favor of a Self-Validating Architecture . Every experimental choice is driven by biological causality:

  • Multiplexed Viability Control: Because native FNC is a Complex III inhibitor[1], it can induce cellular hypoxia and apoptosis. A drop in NF-κB reporter signal could easily be a false negative caused by cell death. By multiplexing a fluorometric live-cell protease assay with the luminescent NF-κB reporter, we establish a causal link between true receptor inactivity and cell viability.

  • Endotoxin Exclusion (Polymyxin B): FNC-RED mimics the action of Lipopolysaccharide (LPS) at the TLR4/MD-2 pocket[2]. To prove that the observed NF-κB activation is caused by the Funiculosine derivative and not accidental bacterial endotoxin contamination during synthesis, must be introduced to specifically neutralize LPS[3].

  • Receptor Specificity (TAK-242): To confirm that FNC-RED acts exclusively through TLR4 and not alternative pattern recognition receptors (e.g., TLR2), the protocol utilizes TAK-242 (Resatorvid), a small-molecule inhibitor that binds the intracellular domain of TLR4, selectively blocking downstream NF-κB signaling.

Step-by-Step Methodology

Materials & Reagents
  • Cell Line: HEK-Blue™ hTLR4 cells (co-expressing human TLR4, MD-2, CD14, and an NF-κB-inducible SEAP/Luciferase reporter).

  • Compounds: Native Funiculosine (FNC), FNC-RED (synthesized variant), Ultra-pure LPS (Positive Control).

  • Inhibitors: Polymyxin B sulfate (10 µg/mL), TAK-242 (1 µM).

  • Assay Kits: ONE-Glo™ Luciferase Assay System, CellTiter-Fluor™ Cell Viability Assay.

Experimental Protocol

Step 1: Cell Seeding (Day 1)

  • Harvest HEK-Blue hTLR4 cells at 70-80% confluency.

  • Resuspend in assay medium (DMEM supplemented with 2% heat-inactivated FBS). Causality Note: Low serum is used because high serum concentrations can augment lipid-induced NF-κB activation and mask FNC-RED responses[2].

  • Seed cells at 5×104 cells/well in a solid-bottom white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

Step 2: Pre-treatment & Specificity Controls (Day 2)

  • Prepare compound dilutions in serum-free media.

  • For endotoxin exclusion wells, pre-incubate FNC-RED and LPS with 10 µg/mL Polymyxin B for 30 minutes at room temperature before adding to cells[3].

  • For receptor specificity wells, pre-treat designated cell wells with 1 µM TAK-242 for 1 hour prior to ligand stimulation.

Step 3: Ligand Stimulation (Day 2)

  • Add FNC (10 µM), FNC-RED (10 µM), and LPS (10 ng/mL) to the respective wells.

  • Include a Vehicle control (0.1% DMSO).

  • Incubate the plate for 16 hours at 37°C, 5% CO₂.

Step 4: Multiplexed Detection (Day 3)

  • Add 20 µL of CellTiter-Fluor™ Reagent to all wells. Incubate for 30 minutes at 37°C.

  • Measure fluorescence (Ex 380 nm / Em 505 nm) to quantify live-cell protease activity (Viability).

  • Add 100 µL of ONE-Glo™ Reagent directly to the wells. Incubate for 5 minutes at room temperature on a plate shaker.

  • Measure luminescence to quantify NF-κB-driven reporter expression. Normalize luminescence data against the fluorescence viability data.

AssayWorkflow S1 Step 1: Cell Seeding (HEK-Blue hTLR4) S2 Step 2: Pre-treatment (Polymyxin B / TAK-242) S1->S2 S3 Step 3: Ligand Addition (FNC / FNC-RED) S2->S3 S4 Step 4: Incubation (16-24h at 37°C) S3->S4 S5 Step 5: Multiplex Assay (Luciferase + Viability) S4->S5

Fig 2. Self-validating experimental workflow for the NF-κB reporter assay.

Expected Results & Data Interpretation

The following table summarizes the anticipated quantitative outcomes, demonstrating how the self-validating controls isolate the true pharmacological effect of Funiculosine derivatives from confounding variables.

Treatment GroupTarget / MechanismExpected NF-κB Fold InductionCell Viability (%)Mechanistic Interpretation
Vehicle (DMSO) Baseline control1.0x>95%Establishes normal assay baseline.
LPS (10 ng/mL) TLR4 Agonist (Pos. Control)>15.0x>90%Validates assay dynamic range and TLR4 sensitivity.
FNC (10 µM) Native Funiculosine~1.0x<80%Confirms native FNC lacks TLR4 activity[2]; shows mild Complex III toxicity[1].
FNC-RED (10 µM) Reduced FNC Variant8.0x - 12.0x>85%Demonstrates strong, novel TLR4/MD-2 agonist activity[2].
FNC-RED + TAK-242 TLR4 Inhibition<2.0x>85%Proves causality: NF-κB activation is strictly TLR4-dependent.
FNC-RED + Polymyxin B Endotoxin Neutralization8.0x - 12.0x>85%Rules out LPS contamination; confirms FNC-RED is the true agonist[3].
LPS + Polymyxin B Endotoxin Neutralization<2.0x>90%Validates the efficacy of the Polymyxin B control[3].

References

  • Okamoto, N., et al. (2017). "Funiculosin variants and phosphorylated derivatives promote innate immune responses via the Toll-like receptor 4/myeloid differentiation factor-2 complex." Journal of Biological Chemistry, 292(37), 15378-15394. Available at:[Link]

  • von Jagow, G., & Link, T. A. (1986). "Use of specific inhibitors on the mitochondrial bc1 complex." Methods in Enzymology, 126, 253-271. Available at:[Link]

  • Kuzmich, N. N., et al. (2017). "TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis." Vaccines (Basel), 5(4), 34. Available at:[Link]

Sources

Application

techniques for elucidating the Funiculosine biosynthetic gene cluster

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Techniques for Elucidating the Funiculosin Biosynthetic Gene Cluster (BGC) The...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Techniques for Elucidating the Funiculosin Biosynthetic Gene Cluster (BGC)

Theoretical Framework & Discovery Rationale

Funiculosin is a potent antifungal agent characterized by a highly unusual all-cis cyclopentanetetraol moiety attached to a 4-hydroxy-2-pyridone core[1]. From a drug development and biosynthetic perspective, the construction of this molecule is a marvel of enzymatic logic. It requires the oxidative dearomatization and stereoselective ring contraction of a robust aromatic ring—a transformation that remains notoriously difficult to achieve using traditional synthetic organic chemistry without extreme temperatures or heavy metal catalysts[1],[2].

The elucidation of the funiculosin (fun) biosynthetic gene cluster (BGC) was historically hindered by the lack of genetic tools for its native producers (e.g., Penicillium funiculosum and Talaromyces cecidicola). However, recent genome mining approaches leveraged the structural similarity between the pyridone core of funiculosin and the known mycotoxin (−)-sambutoxin[1],[3]. By using the sambutoxin (smb) BGC as a bioinformatics probe, researchers successfully identified the fun BGC, hypothesizing that sambutoxin serves as the direct biosynthetic precursor to funiculosin[3].

Biosynthetic Pathway Architecture

The conversion of sambutoxin to funiculosin is driven by a highly specialized five-enzyme cascade[1]. This pathway deploys a barrage of one- and two-electron redox enzymes, alongside a repurposed methyltransferase, to break the aromaticity of the precursor's phenyl ring and contract it into a cyclopentane structure[2].

Enzymatic_Cascade S1 Sambutoxin (Precursor) E1 FunL (FMO) Dearomatization S1->E1 S2 Epoxide Intermediate E1->S2 E2 FunK (O-MT) Ring Contraction S2->E2 S3 Cyclopentane Intermediate E2->S3 E3 FunI/J/H Redox & Hydroxylation S3->E3 S4 Funiculosin (Final Product) E3->S4

Figure 1: The 5-enzyme cascade converting sambutoxin to funiculosin via dearomatization and ring contraction.

Quantitative Data Synthesis: The fun BGC Enzymatic Toolkit

To systematically elucidate the pathway, the functions of the fun cluster genes were validated through heterologous expression and in vitro assays[1],[4]. The table below summarizes the core enzymes responsible for the structural morphing of the molecule.

EnzymePredicted Protein FamilySubstrateValidated Biosynthetic Function
FunL Flavin-dependent monooxygenase (FMO)(−)-SambutoxinCatalyzes the initial oxidative dearomatization and epoxidation of the phenyl ring.
FunK O-methyltransferase (O-MT)Epoxide intermediateActs as a repurposed enzyme to drive stereoselective ring contraction (no methylation occurs).
FunJ Short-chain dehydrogenase (SDR)Ring-contracted intermediateFacilitates ketone reduction and structural stabilization.
FunI Dehydrogenase (DH)Cyclopentane intermediateExecutes secondary redox transformations on the contracted ring.
FunH Cytochrome P450Late-stage intermediatePerforms the final C2' hydroxylation to yield the all-cis cyclopentanetetraol moiety.

Experimental Methodologies for BGC Elucidation

Elucidating complex fungal BGCs requires a hybrid approach. The workflow below outlines the integration of bioinformatics, in vivo heterologous expression, and in vitro enzymatic validation[1],[4].

BGC_Workflow N1 Genome Mining (smb Homolog Search) N2 BGC Identification (funA-G + funH-M) N1->N2 N3 In Vivo Heterologous Expression (S. cerevisiae RC01) N2->N3 Pathway Reconstitution N4 In Vitro Reconstitution (Microsomes & Purified Enzymes) N2->N4 Enzymatic Validation N5 LC-MS & NMR Structural Elucidation N3->N5 N4->N5

Figure 2: Integrated workflow for the discovery and validation of the funiculosin BGC.

Protocol 1: In Vivo Heterologous Reconstitution via Saccharomyces cerevisiae

Rationale & Causality: The native fungal producers of funiculosin are recalcitrant to genetic manipulation. S. cerevisiae RC01 is utilized as the heterologous host because it provides a eukaryotic folding environment and endogenous cytochrome P450 reductases (CPRs) necessary for the functional expression of fungal membrane-bound enzymes (like FunH)[1],[2].

Step-by-Step Methodology:

  • Vector Construction: Clone the target genes (funH-L and funM) into multi-copy yeast episomal plasmids (e.g., pRS423/424/425/426) under the control of strong constitutive promoters (e.g., ADH1p, TEF1p)[4].

  • Transformation: Transform the plasmids into S. cerevisiae RC01 using the standard lithium acetate/single-stranded carrier DNA/PEG method. Plate on appropriate synthetic dropout (SD) agar to maintain plasmid selection.

  • Cultivation & Precursor Feeding:

    • Inoculate a single colony into 5 mL of liquid SD media and grow at 30°C, 250 rpm for 48 hours.

    • Spike the culture with 1 mM of the precursor, (−)-sambutoxin, dissolved in DMSO (final DMSO concentration <1% v/v)[1].

  • Extraction: After 72 hours of biotransformation, extract the culture broth twice with an equal volume of ethyl acetate (EtOAc). Dry the combined organic layers under nitrogen gas and resuspend the residue in 200 μL of LC-MS grade methanol.

  • Self-Validating Quality Control:

    • Negative Control: Run a parallel culture of S. cerevisiae RC01 transformed with empty vectors and fed with sambutoxin. This ensures that no endogenous yeast enzymes are responsible for the observed oxidative ring contraction.

    • Analytical Readout: Analyze via LC-HRMS. Successful reconstitution is validated by the stoichiometric depletion of the sambutoxin peak (m/z ~453) and the emergence of the funiculosin peak (m/z ~491)[1].

Protocol 2: In Vitro Microsomal Assay for Cytochrome P450 (FunH) Validation

Rationale & Causality: FunH is a membrane-bound cytochrome P450 responsible for the final C2' hydroxylation. Attempting to purify FunH from E. coli typically results in misfolded, inactive inclusion bodies due to the lack of a lipid bilayer. Isolating yeast microsomes preserves the native membrane environment and maintains the crucial physical coupling between FunH and the yeast CPR[1],[2].

Step-by-Step Methodology:

  • Cell Lysis: Harvest 500 mL of exponential-phase S. cerevisiae RC01 expressing funH. Wash the pellet and resuspend in 10 mL of Lysis Buffer (50 mM Tris-HCl pH 7.5, 20% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells using a glass bead mill (10 cycles of 1 min on, 1 min off on ice).

  • Fractionation: Centrifuge the crude lysate at 10,000 × g for 15 minutes at 4°C to pellet unbroken cells and mitochondrial debris. Transfer the supernatant to ultracentrifuge tubes.

  • Microsome Isolation: Ultracentrifuge the supernatant at 100,000 × g for 60 minutes at 4°C. Discard the supernatant. The translucent pellet contains the target microsomal fraction.

  • Resuspension: Gently resuspend the microsomal pellet in 1 mL of Storage Buffer (50 mM Tris-HCl pH 7.5, 20% glycerol). Quantify total protein concentration using a Bradford assay.

  • Enzymatic Reaction Setup: In a 100 μL reaction volume, combine:

    • 1 mg/mL microsomal protein

    • 100 μM of the purified cyclopentane intermediate

    • 50 mM Potassium Phosphate buffer (pH 7.4)

    • Initiate the reaction by adding 1 mM NADPH[1].

    • Incubate at 30°C for 2 hours.

  • Self-Validating Quality Control:

    • Cofactor Dependency Check: Run an identical reaction omitting NADPH. Because P450s strictly require NADPH for electron transfer, a lack of product formation in this control validates that the conversion is genuinely P450-mediated and not an artifact of auto-oxidation[1].

    • Quenching & Analysis: Quench the reaction with 100 μL of ice-cold methanol. Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS to confirm the formation of the all-cis cyclopentanetetraol moiety[1].

Sources

Method

Application Note: Heterologous Expression and Pathway Reconstitution of Funiculosin Biosynthesis Genes

Introduction & Scientific Rationale Funiculosin is a potent antifungal compound originally isolated from Penicillium funiculosum. Its structure is defined by a highly unusual all-cis cyclopentanetetraol moiety connected...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Funiculosin is a potent antifungal compound originally isolated from Penicillium funiculosum. Its structure is defined by a highly unusual all-cis cyclopentanetetraol moiety connected to an N-methyl-3-pyranyl-4-hydroxy-2-pyridone core . The biosynthesis of this complex molecule has long intrigued drug development professionals because the formation of the cyclopentanetetraol ring requires the oxidative dearomatization and stereoselective ring contraction of a robust phenylalanine-derived aromatic ring .

To elucidate this pathway, researchers must overcome the challenge of expressing complex, multi-gene fungal clusters. We detail a field-proven, dual-host heterologous expression strategy.

The Causality Behind the Dual-Host System:

  • Early Pathway (Aspergillus nidulans A1145 ΔSTΔEM): The initial formation of the sambutoxin-like intermediate requires massive polyketide synthase and nonribosomal peptide synthetase (PKS-NRPS) machinery (funA-G). We utilize the engineered A. nidulans A1145 ΔSTΔEM strain because the deletion of its native sterigmatocystin (ST) and emericellamide (EM) clusters eliminates background secondary metabolite noise and prevents the draining of essential precursors like malonyl-CoA [[1]]([Link]).

  • Late Pathway (Saccharomyces cerevisiae RC01): The oxidative ring contraction and subsequent tailoring rely heavily on a cytochrome P450 (FunH) and various oxidoreductases (FunI-L). S. cerevisiae RC01 is specifically chosen because it harbors a chromosomally integrated cytochrome P450 reductase (CPR) from A. terreus, which is strictly required to supply optimal electron transfer for heterologous fungal P450 activity .

Biosynthetic Pathway & Enzymatic Cascade

The funiculosin biosynthetic gene cluster (fun) encodes a five-enzyme cascade responsible for morphing a hydroxyphenyl-containing precursor into the final all-cis cyclopentanetetraol architecture . The process begins with the PKS-NRPS-mediated assembly of a sambutoxin-like intermediate. A flavin-dependent monooxygenase (FunL) and a repurposed O-methyltransferase (FunK) then execute the critical dearomatization and ring contraction. Subsequent stereoselective reductions by dehydrogenases (FunI, FunJ) and a final C2' hydroxylation by a P450 (FunH) yield funiculosin .

BiosyntheticPathway Precursors L-Phe + Malonyl-CoA Sambutoxin Sambutoxin-like Intermediate (4) Precursors->Sambutoxin FunA-G (PKS-NRPS) Dearom Dearomatized Intermediate Sambutoxin->Dearom FunL (FMO) Cyclopentenone Cyclopentenone Intermediate (9) Dearom->Cyclopentenone FunK (O-MT) Ring Contraction Cyclopentanetriol Cyclopentanetriol Intermediate (12) Cyclopentenone->Cyclopentanetriol FunI / FunJ (DHs) Stereoselective Reduction Funiculosin Funiculosin (2) (All-cis cyclopentanetetraol) Cyclopentanetriol->Funiculosin FunH (P450) C2' Hydroxylation

Figure 1: Enzymatic cascade of Funiculosin biosynthesis featuring oxidative ring contraction.

Experimental Workflow & Step-by-Step Protocol

To ensure a self-validating experimental setup, this protocol incorporates isotopic tracking. By feeding deuterated precursors, we can definitively prove the mechanistic origin of the carbon skeleton, ensuring trustworthiness in the resulting analytical data .

Workflow Mining Genomic Mining (fun BGC Identification) Cloning Gene Refactoring (funA-G & funH-L) Mining->Cloning Host1 A. nidulans A1145 ΔSTΔEM (Early Pathway) Cloning->Host1 Transform funA-G Host2 S. cerevisiae RC01 (Late Pathway) Cloning->Host2 Transform funH-L Extract1 Extraction of Intermediate 4 Host1->Extract1 Fermentation Extract2 In Vivo Feeding & Extraction of Funiculosin Host2->Extract2 Biotransformation Extract1->Host2 Feed Intermediate 4 Analysis LC-MS/MS & NMR Structural Validation Extract2->Analysis Metabolite Profiling

Figure 2: Dual-host heterologous expression workflow for Funiculosin pathway reconstitution.

Phase 1: Early Pathway Expression in A. nidulans
  • Vector Construction: Amplify the funA-G genes from Penicillium funiculosum genomic DNA. Assemble the genes into fungal expression vectors under the control of constitutive promoters (e.g., gpdA).

  • Protoplast Transformation: Transform the refactored vectors into A. nidulans A1145 ΔSTΔEM protoplasts. Plate on selective minimal media. Include an empty-vector transformant as a negative control.

  • Fermentation & Extraction: Cultivate the positive transformants in liquid minimal medium (CD medium) at 28°C for 5-7 days. Extract the culture broth with an equal volume of ethyl acetate. Dry the organic layer and resuspend in methanol to isolate the sambutoxin-like intermediate (Compound 4) .

Phase 2: Late Pathway Biotransformation in S. cerevisiae
  • Yeast Engineering: Clone the tailoring enzymes funH-L into yeast expression vectors (e.g., pXW55) and transform into S. cerevisiae RC01 [[2]]([Link]).

  • In Vivo Feeding Assay: Grow the engineered yeast in synthetic dropout medium. Supplement the culture with 1 mM of the purified intermediate 4.

  • Mechanistic Validation (Isotope Tracking): In a parallel culture, supplement the media with L-Phe(ring-D5). The retention of deuterium atoms during the ring contraction serves as an internal validation of the dearomatization mechanism [[3]]([Link]).

  • Metabolite Profiling: Extract the yeast cultures with ethyl acetate. Analyze the extracts via LC-MS/MS using a C18 column.

Quantitative Data & Enzyme Characterization

The following table summarizes the functional assignments of the late-stage tailoring enzymes and the quantitative mass shift data used to validate the pathway logic , .

Gene / EnzymeProtein Family / Predicted FunctionRole in Funiculosin BiosynthesisExperimental Evidence & Validation Metrics
FunA-G PKS-NRPS & Early TailoringBiosynthesis of sambutoxin-like intermediate (4)Accumulation of intermediate 4 in A. nidulans extracts.
FunL Flavin-dependent Monooxygenase (FMO)Oxidative dearomatization of the phenyl ringLoss of aromaticity; prerequisite step for ring contraction.
FunK Repurposed O-MethyltransferaseFacilitates stereoselective ring contractionFormation of cyclopentenone intermediate (9). Isotope tracking with L-Phe(ring-D5) shows a +2 Da mass shift , confirming exactly two hydrogen atoms are retained.
FunI Dehydrogenase (Steroid 5α-reductase family)Stereoselective two-electron reductionReduces cyclopentenone to cyclopentanediol.
FunJ Dehydrogenase (Gfo/Idh/MocA family)Stereoselective two-electron reductionYields the penultimate all-cis cyclopentanetriol intermediate (12).
FunH Cytochrome P450C2' HydroxylationConversion of 12 to Funiculosin (2). Validated in vitro via yeast microsome assays.

Sources

Application

Unveiling the Pharmacophore: Advanced Methodologies for Funiculosine Structure-Activity Relationship (SAR) Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Executive Summary & Mechanistic Rationale Funiculosine is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

Funiculosine is a highly functionalized, neutral lipophilic antibiotic originally isolated from Penicillium funiculosum and Talaromyces cecidicola. Structurally, it is characterized by an N-methyl-4-hydroxy-2-pyridone core linked to a rare all-cis cyclopentanetetrol moiety.

Historically recognized for its potent antifungal properties via the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) 1, recent structure-activity relationship (SAR) studies have unveiled a fascinating pharmacological divergence. While the intact tetrahydroxycyclopentyl group is an absolute requirement for antifungal efficacy 2, specific structural reductions (e.g., the FNC-RED variant) completely abolish antifungal activity but transform the molecule into a potent agonist for the mammalian Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) complex 3.

This application note details the self-validating experimental methodologies required to map the SAR of Funiculosine analogs across these two distinct biological axes.

SAR_Workflow A Funiculosine Core Isolation & Synthesis B Structural Diversification (Cyclopentanetetrol Mod) A->B Derivatization C Antifungal Axis Cytochrome bc1 Inhibition B->C Pathogen Assays D Immune Axis TLR4/MD-2 Binding B->D Host Assays E SAR Data Integration & Lead Optimization C->E MIC / IC50 D->E Binding Kinetics

Fig 1. Integrated SAR workflow for evaluating Funiculosine derivatives across dual biological axes.

Quantitative SAR Data Summary

To establish a baseline for protocol execution, the following table synthesizes the divergent biological activities of key Funiculosine analogs. This data highlights the necessity of running parallel host/pathogen assays during lead optimization.

CompoundStructural ModificationPrimary TargetAntifungal MIC (C. albicans)TLR4/MD-2 Activation
Funiculosin (WT) Native all-cis cyclopentanetetrolCytochrome bc112.5 µg/mLNegative
Analog 3 (Funiculosin B) Tetrahydroxycyclopentyl substitutionCytochrome bc13.13 µg/mLNegative
Analogs 4 & 5 Hydroxyl group depletionNone> 50.0 µg/mLNegative
FNC-RED Reduced variantTLR4 / MD-2InactivePositive (NF-κB)

Data aggregated from bioassay-guided fractionation of Talaromyces cecidicola J-4 2 and murine macrophage stimulation studies 3.

Self-Validating Experimental Protocols

Protocol A: Cytochrome bc1 Complex Target Engagement Assay (Antifungal Axis)

To accurately determine if a Funiculosine analog retains its antifungal mechanism, researchers must bypass the fungal cell wall to measure direct target engagement at the mitochondrial inner membrane.

Causality & Rationale: We utilize isolated mitochondria and measure the reduction of cytochrome c spectrophotometrically. Potassium Cyanide (KCN) is added to the buffer to intentionally paralyze Cytochrome c oxidase (Complex IV). Why? If Complex IV remains active, it will re-oxidize cytochrome c as fast as Complex III reduces it, resulting in a false-negative flatline. By blocking Complex IV, the accumulation of reduced cytochrome c becomes a direct, isolated readout of Complex III activity.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from Candida albicans or Saccharomyces cerevisiae using differential centrifugation in a heavily buffered mannitol/sucrose solution (pH 7.4) to preserve organelle integrity.

  • Assay Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA, 2 mM KCN, and 50 µM oxidized equine heart cytochrome c.

  • Compound Incubation: Add the Funiculosine analog (dissolved in DMSO, final assay concentration <1% DMSO to prevent membrane lysis) to the cuvette containing the assay buffer and 10-20 µg/mL of mitochondrial protein. Incubate for 3 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 50 µM decylubiquinol. Rationale: Native ubiquinol is highly hydrophobic and aggregates in vitro; decylubiquinol provides the necessary solubility while perfectly mimicking the electron donor at the Q0 site.

  • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for 2 minutes.

System Validation & Quality Control:

  • Positive Control: Run a parallel assay using Antimycin A (a known, potent Complex III inhibitor). Complete cessation of absorbance increase validates that the assay is functioning.

  • Negative Control: Run a DMSO-only vehicle control to establish the uninhibited baseline rate (Vmax).

Protocol B: SPR-Based TLR4/MD-2 Binding Kinetics (Immunomodulatory Axis)

Certain Funiculosine derivatives (like FNC-RED) lose antifungal activity but gain the ability to activate the innate immune system. To prove this is a specific receptor-ligand interaction rather than non-specific lipophilic membrane disruption 4, Surface Plasmon Resonance (SPR) is employed.

Causality & Rationale: Because Funiculosine analogs are highly lipophilic, traditional multi-cycle SPR (which requires harsh regeneration buffers between injections) often denatures the delicate TLR4/MD-2 protein complex. Therefore, we employ Single-Cycle Kinetics. By injecting increasing concentrations of the analog sequentially without regeneration, we preserve the structural integrity of the target while accurately calculating the dissociation constant (KD).

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize recombinant murine TLR4/MD-2 complex (diluted in 10 mM sodium acetate, pH 4.5) onto the active flow cell to a target level of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare a 5-step serial dilution of the FNC-RED analog (e.g., 0.39 µM to 6.25 µM) in running buffer (HBS-EP+ containing 1% DMSO).

  • Single-Cycle Injection: Inject the analyte concentrations sequentially from lowest to highest at a flow rate of 30 µL/min. Allow a 120-second contact time per injection, followed by a final 600-second dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association (ka) and dissociation (kd) rates.

System Validation & Quality Control:

  • Orthologous Reference Channel: Immobilize RP105/MD-1 (a homologous LPS sensor complex) on the reference flow cell. FNC-RED should not bind to RP105/MD-1 3. Subtracting the reference channel data from the active channel eliminates any artifacts caused by the non-specific sticking of the lipophilic compound.

Mechanistic Pathway Visualization

The structural shift from a native cyclopentanetetrol to a reduced variant (FNC-RED) fundamentally alters the molecule's biological fate, redirecting it from a fungal mitochondrial toxin to a mammalian immune stimulant. The diagram below illustrates the validated downstream signaling cascade triggered by this specific SAR modification.

TLR4_Signaling L FNC-RED Variant R TLR4 / MD-2 Complex L->R Specific Binding RP RP105 / MD-1 (Negative Control) L->RP No Binding M MyD88 Adaptor R->M Dimerization K IRAK / TRAF6 Kinases M->K Signal Relay TF NF-κB Translocation K->TF Phosphorylation

Fig 2. FNC-RED selectively activates the TLR4/MD-2-dependent NF-κB inflammatory signaling pathway.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: medchemexpress.

Sources

Technical Notes & Optimization

Troubleshooting

Funiculosine Technical Support Center: A Guide to Ensuring Stability in Aqueous Solutions

Welcome to the technical support center for Funiculosine. As a potent antifungal and antiviral agent, Funiculosine is a valuable compound for a wide range of research applications.[1][2] However, its complex structure, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Funiculosine. As a potent antifungal and antiviral agent, Funiculosine is a valuable compound for a wide range of research applications.[1][2] However, its complex structure, featuring a substituted N-methyl-4-hydroxy-2-pyridone core, presents unique stability challenges in aqueous environments.[1][3] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot these issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a significant loss of bioactivity in my Funiculosine working solution. What are the likely causes?

This is a common and critical issue often rooted in the chemical nature of Funiculosine. The primary culprits for activity loss are chemical degradation and precipitation.

  • Chemical Degradation: Funiculosine's structure contains several functional groups susceptible to degradation in aqueous media. The 4-hydroxy-2-pyridone ring, in particular, can be prone to oxidation and pH-dependent hydrolysis.[4] Some studies on related compounds, like fluoroquinolones, show that advanced oxidation processes can lead to cleavage of core ring structures, which would drastically alter or eliminate bioactivity.[5][6]

  • Precipitation: Funiculosine is a lipophilic, or fat-soluble, molecule.[2] Its solubility in purely aqueous buffers, especially at higher concentrations, is limited. If the compound falls out of solution, the effective concentration available to interact with your biological system decreases, leading to an apparent loss of activity.

To diagnose the issue, first visually inspect your solution (against a light and dark background) for any signs of precipitation (haziness, crystals, or film). If none is visible, chemical degradation is the more likely cause.

LossOfActivity Observed Loss of Bioactivity CheckPrecipitate Visually inspect for precipitate/haziness LossOfActivity->CheckPrecipitate PrecipitateYes Precipitation Likely CheckPrecipitate->PrecipitateYes Yes PrecipitateNo Degradation Likely CheckPrecipitate->PrecipitateNo No TroubleshootPrecipitation See Q3: - Verify concentration - Adjust pH/buffer - Use co-solvent PrecipitateYes->TroubleshootPrecipitation TroubleshootDegradation See Q4: - Control pH - Protect from light - Use fresh solutions PrecipitateNo->TroubleshootDegradation Start Precipitate Observed in Aqueous Working Solution Step1 Step 1: Verify Final DMSO Concentration (Target: <1%) Start->Step1 Step2 Step 2: Lower Funiculosine Working Concentration Step1->Step2 Step3 Step 3: Check Buffer pH (Predicted pKa ~4.5) Step2->Step3 Step4 Step 4 (Advanced): Consider Solubility Enhancers (e.g., Cyclodextrins) Step3->Step4 End Resolution: Stable, Clear Solution Step4->End

Caption: Troubleshooting workflow for Funiculosine precipitation.

Q4: How can I minimize Funiculosine degradation during a long-term experiment (e.g., >24 hours)?

Long-term cell culture experiments require special attention to maintain a consistent, active concentration of the compound.

  • Prepare Freshly: The most reliable strategy is to prepare the aqueous working solution immediately before it is added to the experiment. Do not store diluted aqueous solutions.

  • pH Control: The stability of pyridone-containing compounds can be pH-dependent. [7]Ensure your cell culture medium is well-buffered and that the pH does not drift significantly over the course of the experiment, which can happen as cells metabolize.

  • Light Protection: Cover plates or flasks with foil or use amber-colored vessels to protect Funiculosine from potential photodegradation, a common issue for complex organic molecules.

  • Medium Refreshment: For multi-day treatments, a medium refreshment strategy is essential. Every 48-72 hours, replace a portion (e.g., 50%) of the medium with fresh medium containing the original concentration of Funiculosine. [8]This removes metabolic byproducts and replenishes the active compound, compensating for any degradation or cellular uptake.

Q5: How can I analytically verify the concentration and stability of my Funiculosine solution?

When experimental results are inconsistent, or for quality control in long-term studies, analytical verification is the definitive solution.

High-Performance Liquid Chromatography (HPLC) is the gold standard method.

  • Methodology: A reverse-phase (RP) HPLC method, often with a C18 column, can be used to separate Funiculosine from its potential degradants. [9][10]The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of formic or phosphoric acid). [9]* Detection: A UV-Vis or Diode Array Detector (DAD) is used for quantification. By running a standard curve with a reference sample of known concentration, you can accurately determine the concentration of Funiculosine in your sample.

  • Stability Assessment: To assess stability, you can inject samples of your solution at different time points (e.g., 0, 4, 8, 24 hours after preparation). A decrease in the area of the main Funiculosine peak and the appearance of new peaks would be quantitative evidence of degradation. [11][12]This approach provides definitive data on the compound's stability under your specific experimental conditions. [13][14]

References

  • Ando, K., et al. (1978). Funiculosin, a new antibiotic. II. Structure elucidation and antifungal activity. The Journal of Antibiotics, 31(6), 533-538. [Link]

  • R Discovery. (1978). Funiculosin, a new antibiotic. II. Structure elucidation and antifungal activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Funiculosin (anthraquinone) on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of antimycin, funiculosin, and ilicicolin H. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. Retrieved from [Link]

  • Tang, Y., et al. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. Journal of the American Chemical Society. [Link]

  • Tang, Y., et al. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. PMC. [Link]

  • Mouse Metabolic Phenotyping Centers. (2013). Reagents and Materials: Protocol. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Science.gov. (n.d.). quantitative hplc method: Topics. Retrieved from [Link]

  • Andersen, R. A., et al. (1989). Effect of storage conditions on nitrosated, acylated, and oxidized pyridine alkaloid derivatives in smokeless tobacco products. Cancer Research, 49(21), 5895-5901. [Link]

  • QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]

  • Yuan, L., et al. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds? Retrieved from [Link]

  • ResearchGate. (2014). How to treat cell culture (with the compound) for a long term? Retrieved from [Link]

  • Liu, C-F., et al. (2016). Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length. ACS Sustainable Chemistry & Engineering. [Link]

  • Fiori, J., et al. (2017). Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. Annali di Igiene. [Link]

  • Agatonovic-Kustrin, S., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Scientia Pharmaceutica. [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • Puenpa, P., et al. (2023). Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. Pharmaceutics. [Link]

  • Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting captopril stability in aqueous solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • protocols.io. (2023). SOP: cell culture methods for non-model organisms. Retrieved from [Link]

  • Loftsson, T., et al. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharmaceutics. [Link]

  • Tijjani, A., et al. (2021). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. Toxin Reviews. [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Su, J., et al. (2012). Formation of β-cyclodextrin inclusion enhances the stability and aqueous solubility of natural borneol. Journal of Food Science. [Link]

  • ResearchGate. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Reproducibility in Funiculosine Bioassays

Welcome to the Funiculosine Diagnostic Hub. Funiculosine (also known as funiculosin) is a potent, neutral lipophilic antibiotic and antifungal polyketide originally isolated from Penicillium funiculosum and recently iden...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Funiculosine Diagnostic Hub. Funiculosine (also known as funiculosin) is a potent, neutral lipophilic antibiotic and antifungal polyketide originally isolated from Penicillium funiculosum and recently identified in Talaromyces cecidicola. Its primary mechanism of action is the profound inhibition of the mitochondrial cytochrome bc1 complex (Complex III) via competitive binding at the Center N (Qn) site .

Due to its extreme hydrophobicity, complex binding kinetics, and susceptibility to non-specific protein sequestration, researchers frequently encounter reproducibility issues when translating Funiculosine bioassays from isolated enzymes to whole-cell models. As a Senior Application Scientist, I have designed this guide to provide field-proven diagnostic strategies, self-validating protocols, and mechanistic insights to standardize your experimental workflows.

Part 1: Diagnostic Hub (FAQs & Troubleshooting)

Q1: Why is my IC50 for Funiculosine shifting significantly between independent assay runs? Causality: Funiculosine's highly lipophilic all-cis cyclopentanetetraol moiety causes it to rapidly adsorb onto standard polystyrene assay plates and aggregate in aqueous buffers . Furthermore, the presence of Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) in cell media acts as a thermodynamic "sink," sequestering the compound and artificially inflating the apparent IC50. Solution: Transition exclusively to ultra-low attachment (ULA) or glass-coated microplates. Standardize the protein concentration in your assay buffer. If serum is required for cell viability, use a strictly controlled lot and calculate the free drug concentration, noting that the effective concentration will be a fraction of the nominal molarity.

Q2: How do I mechanistically differentiate Funiculosine's activity from other Complex III inhibitors like Myxothiazol or Antimycin A? Causality: Complex III possesses two distinct ubiquinone binding sites: Center P (Qo) and Center N (Qn). While Myxothiazol binds Center P, both Funiculosine and Antimycin A bind Center N. However, Funiculosine's binding is highly dependent on the cytochrome b-Asparagine-208 residue, which dictates species-specific sensitivity . Solution: Run a comparative cytochrome c reductase assay using mutant yeast strains (e.g., S206L/N208K mutants). These mutants retain Antimycin A sensitivity but exhibit complete resistance to Funiculosine, serving as a self-validating genetic control for your compound's target engagement.

Q3: Why am I seeing high background noise and erratic Oxygen Consumption Rates (OCR) in my cell-based respiration assays? Causality: This is typically a solvent toxicity issue combined with compound precipitation. Funiculosine requires DMSO for initial solubilization, but exceeding 0.5% final DMSO in the assay well disrupts the mitochondrial membrane potential independently of the drug. If the intermediate dilution is injected too slowly into the aqueous media, localized nucleation occurs, leading to erratic OCR readings. Solution: Prepare a 100x intermediate stock in DMSO, and perform a rapid, high-shear mix into pre-warmed (37°C) assay buffer immediately before injection. Cap final DMSO at 0.1%.

Part 2: Mechanistic Visualizations

To understand the troubleshooting logic, we must first visualize the specific target topology and the physical handling requirements of the compound.

MOA UQH2 Ubiquinol (UQH2) Substrate Qo Center P (Qo site) UQH2 Oxidation UQH2->Qo Binds CytC Cytochrome c Electron Acceptor Qo->CytC e- transfer via ISP Qn Center N (Qn site) UQ Reduction Qo->Qn e- transfer via Cyt b Block Mitochondrial Respiration Arrest Qn->Block Blocks Q-cycle Funiculosine Funiculosine (Inhibitor) Funiculosine->Qn Competitive Binding

Fig 1. Funiculosine mechanism: competitive inhibition at the Center N of Complex III.

Workflow Stock Funiculosine Stock 10 mM in 100% DMSO Intermediate Intermediate Dilution 100x in DMSO Stock->Intermediate Serial Dilution Mix Rapid Vortexing Prevents Aggregation Intermediate->Mix Add to Buffer Buffer Assay Buffer Pre-warmed to 37°C Buffer->Mix 99% Volume Microplate Low-Binding Microplate Immediate Readout Mix->Microplate Transfer Control Antimycin A Positive Control Control->Microplate Validation

Fig 2. Optimized dilution workflow to prevent Funiculosine precipitation in bioassays.

Part 3: Quantitative Benchmarks

To ensure assay reproducibility, it is critical to benchmark your results against established species-specific IC50 values. Funiculosine exhibits a high degree of specificity based on the structural plasticity of the Center N pocket across different organisms .

Table 1: Quantitative Benchmarks for Funiculosine Target Engagement

Biological SystemTarget / Assay TypeObserved IC50 / MICMechanistic Determinant
Saccharomyces cerevisiaeCytochrome bc1 Complex~10 nMHigh-affinity Center N binding (Asp-208 dependent)
Bovine Heart MitochondriaCytochrome bc1 Complex~10 nMConserved Center N pocket topology
Paracoccus denitrificansCytochrome bc1 Complex>100 nMStructural plasticity reduces binding affinity
Cryptococcus neoformansWhole Cell (Antifungal)3.13 µg/mLCell wall permeability and efflux dynamics
Candida albicansWhole Cell (Antifungal)12.5 µg/mLCell wall permeability and efflux dynamics

Part 4: Core Methodologies (Self-Validating Protocols)

Protocol 1: Cytochrome c Reductase Activity Assay (Isolated Mitochondria)

This cell-free assay isolates the direct interaction between Funiculosine and Complex III, removing the variables of cell permeability and efflux pumps.

  • Step 1: Reagent Preparation. Prepare assay buffer (50 mM potassium phosphate, pH 7.4, 2 mM EDTA, 10 mM KCN to block Complex IV). Causality: KCN is critical; without it, Complex IV will rapidly re-oxidize the cytochrome c, leading to a false-negative readout for Complex III inhibition.

  • Step 2: Enzyme Priming. Suspend isolated mitochondria (e.g., bovine heart or yeast) in the assay buffer to a final protein concentration of 5 µg/mL. Add 50 µM oxidized cytochrome c.

  • Step 3: Compound Introduction. Add Funiculosine (0.1 nM to 1 µM final) from a 100x DMSO intermediate plate. Incubate for exactly 3 minutes at 25°C. Causality: Funiculosine requires a brief pre-incubation to access the hydrophobic Center N pocket embedded deep within the inner mitochondrial membrane.

  • Step 4: Reaction Initiation. Initiate the reaction by adding 50 µM decylubiquinol (a synthetic, water-soluble ubiquinol analog).

  • Step 5: Spectrophotometric Readout. Monitor the reduction of cytochrome c by measuring the linear increase in absorbance at 550 nm over 2 minutes.

  • System Validation Check: Include a parallel reaction with 10 nM Antimycin A. If the Antimycin A control fails to achieve >95% inhibition, the cytochrome bc1 complex has degraded during isolation. Discard the preparation and re-isolate.

Protocol 2: Whole-Cell Oxygen Consumption Rate (OCR) Assay

This protocol evaluates Funiculosine's efficacy in a physiological context using a flux analyzer (e.g., Agilent Seahorse).

  • Step 1: Cell Seeding. Seed target cells in a specialized microplate 24 hours prior to the assay to ensure a confluent monolayer.

  • Step 2: Media Exchange. Wash and replace growth media with unbuffered assay media (pH 7.4) lacking serum (0% FBS). Causality: Removing serum prevents Funiculosine from binding to albumin, ensuring the IC50 reflects true cellular potency rather than media composition.

  • Step 3: Funiculosine Solubilization. Prepare Funiculosine dilutions in unbuffered media containing 0.1% final DMSO. Execute rapid, high-shear mixing to prevent localized nucleation of the hydrophobic scaffold. Load into the analyzer's injection ports.

  • Step 4: Injection Strategy. Measure basal OCR for 15 minutes, then inject Funiculosine. Monitor OCR decay over 30 minutes.

  • System Validation Check: Monitor basal OCR prior to Funiculosine injection. A basal OCR variance of >15% across technical replicates indicates uneven cell seeding or edge effects. Post-injection, verify that the addition of 1 µM Rotenone (Complex I inhibitor) completely abolishes residual non-target respiration, confirming that the observed Funiculosine effect is specific to the electron transport chain.

References

  • Ding, H., et al. (2008). Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. PubMed. URL:[Link]

  • Coppée, J. Y., et al. (1994). Specificities of the two center N inhibitors of mitochondial bc1 complex, antimycin and funiculosin: strong involvement of cytochrome b-asparagine-208 in funiculosin binding. PubMed. URL:[Link]

  • Zhai, R., et al. (2023). Biosynthesis of AS2077715 and Funiculosin: Pathway Reconstitution and Identification of Enzymes that Form the All-cis Cyclopentanetetraol Moiety. Journal of the American Chemical Society. URL:[Link]

  • Wang, X., et al. (2025). Funiculosins B-F, Five Undescribed Pyridinone Derivatives Isolated From the Fungus Talaromyces cecidicola J-4. Chemistry & Biodiversity. URL:[Link]

  • Xia, D., et al. (2024). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. MDPI. URL:[Link]

Troubleshooting

Funiculosine Technical Support Center: Navigating Off-Target Cytotoxicity

Welcome to the Technical Support Center for Funiculosine (Funiculosin) applications. As a potent N-methyl-4-hydroxy-2-pyridone derivative, Funiculosine is widely utilized for its antifungal, antiviral, and immunomodulato...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Funiculosine (Funiculosin) applications. As a potent N-methyl-4-hydroxy-2-pyridone derivative, Funiculosine is widely utilized for its antifungal, antiviral, and immunomodulatory properties. However, its primary mechanism of action—potent inhibition of the highly conserved mitochondrial cytochrome bc1 complex (Complex III)—frequently results in significant off-target cytotoxicity in mammalian cell models [1].

This guide is designed for drug development professionals and application scientists. It provides field-proven troubleshooting strategies, causal explanations of toxicity, and self-validating protocols to establish a viable therapeutic window in your in vitro assays.

Part 1: Core Troubleshooting FAQs

Q1: Why does Funiculosine cause rapid cell death in my mammalian control lines, even at low micromolar concentrations?

The Causality: Funiculosine is a lipophilic neutral antibiotic that binds specifically to the Qi (or Qn) site of the mitochondrial cytochrome bc1 complex [2]. By occupying this site, it blocks the electron transfer from heme bH​ to ubiquinone. This blockade has two catastrophic effects on non-target mammalian cells:

  • Energy Crisis: It halts oxidative phosphorylation (OXPHOS), leading to rapid intracellular ATP depletion.

  • Oxidative Stress: Electrons back up in the transport chain and leak at the Qo site, prematurely reducing oxygen to form highly reactive superoxide radicals ( O2∙−​ ). This localized oxidative stress damages mitochondrial DNA and triggers intrinsic apoptosis [3].

Q2: How can I culture mammalian cells in the presence of Funiculosine without triggering apoptosis?

The Solution: You must bypass the cell's reliance on mitochondrial respiration and neutralize the leaked electrons.

  • Metabolic Shifting (The Crabtree Effect): Switch your culture media from a galactose or low-glucose base to a High-Glucose (25 mM) formulation without pyruvate . Mammalian cells like HEK293 or immortalized macrophages will shift their metabolism to aerobic glycolysis, generating sufficient ATP in the cytosol to survive the OXPHOS blockade.

  • ROS Scavenging: Supplement the media with 5 mM N-acetylcysteine (NAC) or 100 nM MitoQ. NAC replenishes intracellular glutathione, providing a sink for the superoxide radicals generated by the Complex III blockade.

Q3: I am studying the immunomodulatory effects of Funiculosine via TLR4. How do I separate TLR4 activation from mitochondrial toxicity?

The Solution: If your research focuses on innate immunity rather than antifungal activity, consider utilizing structural variants. Research demonstrates that reducing the parent compound yields derivatives like FNC-RED [4]. FNC-RED effectively binds to the murine and human TLR4/MD-2 complex to induce NF-κB activation and pro-inflammatory cytokine release, but it lacks the structural geometry required to inhibit the cytochrome bc1 complex, thereby eliminating the off-target cytotoxicity.

Part 2: Mechanistic and Workflow Visualizations

G FNC Funiculosine CIII Cytochrome bc1 (Complex III) Qi Site FNC->CIII Binds Block Electron Transfer Blockade CIII->Block Inhibits ROS Superoxide (ROS) Generation Block->ROS e- Leakage ATP ATP Depletion Block->ATP OXPHOS Halt Apop Non-Target Cell Apoptosis ROS->Apop Oxidative Stress ATP->Apop Energy Crisis Rescue1 NAC / Antioxidants Rescue1->ROS Scavenges Rescue2 High Glucose (Glycolysis Shift) Rescue2->ATP Bypasses OXPHOS

Funiculosine-induced cytotoxicity mechanism and targeted mitigation strategies.

W Step1 Seed Mammalian Cells (e.g., HEK293, BMDMs) Step2 Pre-condition Media (High Glucose + 5mM NAC) Step1->Step2 Step3 Funiculosine Titration (0.1 - 10 µg/mL) Step2->Step3 Step4 Incubation (24 - 48 hours) Step3->Step4 Step5 Multiplex Assay: ATP & ROS Quantification Step4->Step5 Step6 Viability Readout (Identify Therapeutic Window) Step5->Step6

Step-by-step workflow for optimizing Funiculosine dosing in non-target cell cultures.

Part 3: Quantitative Data Summary

To establish a therapeutic window, it is critical to understand how media composition alters the IC50 of Funiculosine in non-target cells. The table below summarizes expected viability and metabolic shifts.

Cell Type / ConditionFuniculosine IC50Primary Energy SourceIntracellular ROS Levels
Fungal Target (T. mentagrophytes)~0.002 µg/mLOXPHOSHigh (Lethal)
Mammalian (Standard DMEM)~2.500 µg/mLMixed (Glycolysis + OXPHOS)High (Toxic)
Mammalian (Galactose Media)~0.500 µg/mLOXPHOS (Forced reliance)Very High (Highly Lethal)
Mammalian (High Glucose + NAC)>10.000 µg/mLGlycolysis (Bypass mechanism)Baseline (Tolerated)

Data Interpretation: Forcing mammalian cells to rely on OXPHOS (via Galactose) hypersensitizes them to Funiculosine. Conversely, driving glycolysis and scavenging ROS artificially widens the therapeutic window, allowing you to study non-mitochondrial targets (like TLR4) at concentrations up to 10 µg/mL [4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Cytotoxicity Rescue & Therapeutic Window Validation

This protocol utilizes a dual-readout system to confirm that Funiculosine is acting on the mitochondria and that your mitigation strategy (Glucose/NAC) is functioning correctly.

Materials:

  • DMEM (No Glucose, No Pyruvate)

  • D-Glucose solution (sterile)

  • D-Galactose solution (sterile)

  • N-acetylcysteine (NAC)

  • CellTiter-Glo® (Luminescent Cell Viability Assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., BMDMs or HEK293) at 1×104 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

  • Media Pre-conditioning (The Internal Control System): Wash cells with PBS and apply three distinct media conditions to establish causality:

    • Condition A (Sensitized): DMEM + 10 mM Galactose (Forces OXPHOS).

    • Condition B (Standard): DMEM + 5.5 mM Glucose.

    • Condition C (Rescued): DMEM + 25 mM Glucose + 5 mM NAC.

  • Drug Titration: Treat cells in all three conditions with a Funiculosine concentration gradient (0.01 µg/mL to 20 µg/mL). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ .

  • Validation Readout: Add CellTiter-Glo® reagent (1:1 ratio with media volume). Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Luminescence Recording: Read luminescent signal. Self-Validation Check: If the mechanism is truly mitochondrial, Condition A will show a drastically left-shifted IC50 curve compared to Condition B, while Condition C will show near-complete rescue (right-shifted IC50). If all three conditions die equally, suspect solvent toxicity or a degraded compound.

Protocol 2: Live-Cell Mitochondrial ROS Quantification

To prove that Funiculosine is causing electron leakage at Complex III, quantify mitochondrial superoxide specifically using MitoSOX™ Red.

Step-by-Step Methodology:

  • Preparation: Seed cells in a glass-bottom 96-well plate. Pre-treat with Funiculosine (2 µg/mL) for 4 hours.

  • Positive Control: Treat a separate well with Antimycin A (10 µM) for 4 hours. Antimycin A is a known Complex III Qi site inhibitor and serves as your positive mechanistic control [2].

  • Dye Loading: Wash cells with warm HBSS. Add 5 µM MitoSOX™ Red reagent diluted in HBSS.

  • Incubation: Incubate for 10 minutes at 37°C, protected from light.

  • Washing: Wash gently three times with warm HBSS to remove unbound dye.

  • Imaging: Image immediately using fluorescence microscopy (Ex/Em: 510/580 nm). Self-Validation Check: The Antimycin A positive control must show bright red mitochondrial puncta. If Funiculosine mirrors this phenotype, you have positively identified Qi-site electron leakage. If the NAC-rescued cells (from Protocol 1) show no red fluorescence under Funiculosine treatment, your antioxidant mitigation is successful.

References

  • Ohsumi, K., Watanabe, M., & Fujie, A. (2014). AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc1 complex. Journal of Antibiotics, 67(10), 713-716. Nature Publishing Group. Available at:[Link]

  • Wallace, K. B., & Starkov, A. A. (2000). Mitochondrial Targets of Drug Toxicity. Annual Review of Pharmacology and Toxicology, 40, 353-388. Available at:[Link]

  • Xia, D., Esser, L., Tang, W. K., Zhou, F., Zhou, Y., Yu, L., & Yu, C. A. (2013). Structural analysis of cytochrome bc1 complex: Implication for drug improvement. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(11-12), 1351-1360. Available at:[Link]

  • Okamoto, N., et al. (2017). Funiculosin variants and phosphorylated derivatives promote innate immune responses via the Toll-like receptor 4/myeloid differentiation factor-2 complex. Journal of Biological Chemistry, 292(37), 15378-15394. Available at:[Link]

Optimization

optimizing incubation time and concentration for Funiculosine experiments

Welcome to the Funiculosin Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers troubleshoot and optimize their mitochondrial assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Funiculosin Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers troubleshoot and optimize their mitochondrial assays. Funiculosin is a highly specific, tight-binding inhibitor of the mitochondrial cytochrome bc1 complex (Complex III). By binding to the Qi site (Center N), it blocks the Q-cycle, halting electron transfer and ATP production[1][2].

However, its extreme potency, high hydrophobicity, and species-dependent affinity require rigorous experimental design. This guide provides self-validating protocols and mechanistic insights to ensure your data is accurate, reproducible, and free of off-target artifacts.

Part 1: Troubleshooting FAQs

Q1: My ubiquinol-cytochrome c reductase assay shows incomplete inhibition even at high Funiculosin concentrations. What is the mechanistic cause? Answer: Incomplete inhibition is rarely a drug-potency issue; it is usually a stoichiometric or structural artifact. Funiculosin is a tight-binding inhibitor that requires a strict 1:1 stoichiometric ratio with the cytochrome bc1 monomer to achieve complete blockade[1]. If your isolated enzyme concentration exceeds your inhibitor concentration, residual catalytic activity will remain. Causality & Fix: Always quantify your cytochrome c1 concentration spectrophotometrically before the assay[1]. Additionally, verify the species of your enzyme. While yeast and bovine enzymes are highly sensitive (IC50 in the low nanomolar range), bacterial enzymes (e.g., Paracoccus denitrificans) lack the specific binding pocket architecture and are highly resistant[1]. Finally, check your cell line for spontaneous mutations; the L198F mutation in cytochrome b introduces a bulky phenylalanine that sterically hinders Funiculosin binding, conferring total resistance[2].

Q2: How do I determine the optimal incubation time for whole-cell fungal assays versus isolated mitochondria? Answer: Incubation times must be tailored to the biological complexity of your model to avoid secondary artifacts like reactive oxygen species (ROS) toxicity. Causality & Fix:

  • Isolated Mitochondria: Binding is rapid. A 5 to 10-minute pre-incubation at room temperature is sufficient to establish thermodynamic equilibrium before initiating the reaction[3].

  • Whole-Cell Assays: Funiculosin and its analogs exhibit early-onset fungicidal activity, with significant ATP depletion occurring within 2 to 8 hours[4][5]. However, if you are using a luminescence-based viability readout (e.g., CellTiter-Glo), a 24 to 48-hour incubation is standard to allow for complete cessation of cell division[3].

Q3: I am observing unexpected mammalian cell toxicity in my counter-screen. How can I optimize the concentration to maintain fungal selectivity? Answer: Funiculosin is selective, but not exclusively specific, to fungal Complex III. Causality & Fix: Structural differences in the catalytic core subunits between yeast and mammalian mitochondria provide a therapeutic window[5]. The IC50 for yeast Complex III is typically 3–10 nM, whereas the bovine/mammalian IC50 can range from 10 nM to 250 nM depending on the assay conditions[1][2]. If you observe mammalian toxicity (e.g., in NIH/3T3 fibroblasts after a 96-hour incubation[6]), you are likely exceeding the selectivity threshold. Keep your screening concentrations between 1 nM and 50 nM. Furthermore, Funiculosin must be dissolved in DMSO; ensure your final vehicle concentration is strictly ≤0.2% to prevent solvent-induced membrane permeabilization[3][6].

Part 2: Quantitative Data Summary

The following table summarizes the optimal concentration ranges and incubation times across different experimental models based on validated literature.

Target / Experimental ModelFuniculosin (or Analog) IC50 / MICOptimal Incubation Time
Yeast Complex III (Isolated) 3 – 10 nM5 – 10 minutes
Bovine Complex III (Isolated) 10 – 250 nM5 – 10 minutes
Bacterial Complex III (Paracoccus) > 100 nM (Highly Resistant)5 – 10 minutes
Fungal Whole-Cell (Trichophyton) 0.9 ng/mL (IC50)2 hours (Fungicidal onset)
Yeast Whole-Cell Viability Dose-dependent (Strain specific)24 – 48 hours
Mammalian Viability (NIH/3T3) > 6 µg/mL (Low Toxicity threshold)96 hours

Part 3: Mechanistic & Workflow Visualizations

Pathway UQH2 Ubiquinol (QH2) Qo Qo Site (Complex III) UQH2->Qo Oxidation Qi Qi Site (Complex III) Qo->Qi Q-cycle CytC Cytochrome c Qo->CytC Electron Transfer ROS ROS Production Qi->ROS Electron Leak Funiculosin Funiculosin Funiculosin->Qi Inhibits (IC50 ~3-10nM)

Funiculosin mechanism of action: Inhibition of the Qi site in mitochondrial Complex III.

Workflow1 Step1 1. Prepare Mitochondria (Isolate & Quantify) Step2 2. Funiculosin Titration (1 nM - 1000 nM in DMSO) Step1->Step2 Step3 3. Pre-Incubation (5-10 mins at RT) Step2->Step3 Step4 4. Initiate Reaction (Add Decylubiquinol) Step3->Step4 Step5 5. Spectrophotometry (Measure Cyt c reduction) Step4->Step5

Step-by-step workflow for optimizing Funiculosin concentration in isolated mitochondria.

Workflow2 Seed 1. Seed Cells (YPG vs YPD Media) Treat 2. Funiculosin Treatment (0.01 - 10 µM) Seed->Treat Incubate 3. Incubation (24-48h for Viability) Treat->Incubate Assay 4. ATP Assay (CellTiter-Glo) Incubate->Assay

Experimental workflow for whole-cell viability and ATP depletion assays.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Isolated Mitochondrial Ubiquinol-Cytochrome c Reductase Assay

This protocol is engineered to isolate Complex III activity. Every reagent choice serves a specific mechanistic purpose to prevent false positives/negatives.

Step 1: Buffer Preparation Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.0), 250 mM sucrose, 0.2 mM EDTA, and 0.05% dodecyl maltoside[1]. Causality: Sucrose maintains the osmotic integrity of the mitochondrial membranes, while dodecyl maltoside gently solubilizes the complexes without denaturing them[1].

Step 2: The Self-Validating Control (Azide Addition) Add 1 mM sodium azide to the buffer[1]. Causality: Azide is a potent inhibitor of Complex IV (cytochrome c oxidase). If you omit azide, Complex IV will immediately re-oxidize the cytochrome c that Complex III just reduced. This would result in a flatline on your spectrophotometer, falsely suggesting that Funiculosin inhibited the reaction when, in fact, the electrons were just passing through to oxygen.

Step 3: Enzyme Pre-incubation Add the purified cytochrome bc1 complex (quantified to ~10-50 nM of cytochrome c1) to the cuvette. Add Funiculosin (titrated from 1 nM to 200 nM, keeping DMSO < 0.2%) and incubate for 5–10 minutes at room temperature[1][3].

Step 4: Reaction Initiation Initiate the reaction by adding 80 µM decylubiquinol[3]. Causality: Native ubiquinol is highly lipophilic and will aggregate in an aqueous buffer, causing erratic kinetic readings. Decylubiquinol is a water-soluble analog that reliably accesses the Qo site[3].

Step 5: Spectrophotometric Measurement Monitor the reduction of cytochrome c at 550 nm (using an extinction coefficient of 17.5 mM⁻¹ cm⁻¹)[1]. Calculate the IC50 based on the initial linear rate of absorbance increase.

Protocol 2: Whole-Cell Respiration and Viability Assay

When transitioning from isolated enzymes to whole cells, you must prove that cell death is specifically due to mitochondrial failure, not general cytotoxicity.

Step 1: Parallel Cell Seeding (The Metabolic Trap) Seed your yeast or fungal cells at 10⁴ CFU/mL into two separate 96-well plates[3]. Plate A must contain glucose-rich media (YPD). Plate B must contain glycerol-rich media (YPG)[3]. Causality: Glucose allows cells to survive via glycolysis (fermentation), which can mask mitochondrial inhibition. Glycerol is a non-fermentable carbon source. By forcing the cells to rely entirely on oxidative phosphorylation in YPG, a true Complex III inhibitor like Funiculosin will show a drastically lower MIC in YPG compared to YPD[3]. This parallel setup self-validates the on-target mechanism.

Step 2: Funiculosin Treatment Dispense Funiculosin into the wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration is ≤0.2%[3].

Step 3: Incubation Incubate the plates at 30°C for 24 hours (for YPD) or 48 hours (for YPG, as glycerol metabolism is slower)[3].

Step 4: ATP Quantification Assess viability using a luminescent ATP assay (e.g., CellTiter-Glo)[3][6]. Causality: ATP depletion is the direct, immediate downstream consequence of Complex III inhibition. It provides a much more sensitive and accurate measure of mitochondrial poisoning than standard optical density (OD600) growth curves[5].

References

  • Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at:[Link]

  • Molecular basis of resistance to cytochrome bc1 inhibitors. Oxford Academic. Available at:[Link]

  • AS2077715 is a selective inhibitor of fungal mitochondrial cytochrome bc1 complex. The Journal of Antibiotics. Available at:[Link]

  • Utilizing Chemical Genomics to Identify Cytochrome b As a Novel Drug Target for Chagas Disease. Semantic Scholar. Available at:[Link]

  • Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease. PLOS Pathogens. Available at:[Link]

  • The Novel Arylamidine T-2307 Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes. Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Funiculosine &amp; Mitochondrial Inhibitor Assays

A Scientist's Guide to Controlling Off-Target Effects in Cellular Models Funiculosine is a potent mitochondrial respiratory chain inhibitor that blocks electron transfer at the Qi center of Complex III (cytochrome bc1 co...

Author: BenchChem Technical Support Team. Date: March 2026

A Scientist's Guide to Controlling Off-Target Effects in Cellular Models

Funiculosine is a potent mitochondrial respiratory chain inhibitor that blocks electron transfer at the Qi center of Complex III (cytochrome bc1 complex)[1]. While highly effective for studying mitochondrial bioenergetics, its use in cellular assays is frequently confounded by off-target effects, including reactive oxygen species (ROS) generation, generalized cytotoxicity, and metabolic reprogramming.

This guide provides actionable troubleshooting steps to isolate on-target Complex III inhibition from off-target artifacts.

Section 1: Viability Assay Interference

Q1: Why do my MTT/XTT viability assays show inconsistent or biphasic responses when treating cells with Funiculosine?

The Science (Causality): Tetrazolium-based assays (MTT, XTT, WST) rely on the reduction of the dye by cellular oxidoreductases—enzymes that are highly concentrated in the mitochondria. Because Funiculosine directly disrupts the mitochondrial electron transport chain (ETC), it alters the NAD(P)H/NAD(P)+ ratio and oxidoreductase activity directly. This causes an artificial over- or under-estimation of cell viability that reflects metabolic reprogramming rather than true cell death [2].

Troubleshooting Protocol:

  • Abandon Tetrazolium Dyes: Do not use MTT/XTT for any compound that directly targets mitochondrial respiration.

  • Use Orthogonal Assays: Switch to an ATP-quantification assay (e.g., CellTiter-Glo) coupled with a membrane-impermeable DNA dye (e.g., DRAQ7 or Trypan Blue) to confirm terminal cell death.

  • Standardize Seeding: Ensure consistent cell density, as metabolic responses to Funiculosine are highly sensitive to confluence[3].

Table 1: Comparison of Viability Assays for Mitochondrial Inhibitors

Assay TypeTarget/MechanismSusceptibility to Funiculosine InterferenceRecommendation
MTT / XTT / MTS Mitochondrial OxidoreductasesHigh (Directly altered by ETC block)❌ Avoid
Resazurin Cytosolic/Mitochondrial ReductionModerate (Metabolic shift alters readout)⚠️ Use with caution
ATP Luminescence Cellular ATP PoolLow (Direct measure of energy collapse)✅ Recommended
DRAQ7 / Trypan Blue Membrane IntegrityNone (Independent of metabolism)✅ Gold Standard
Section 2: Differentiating On-Target Inhibition from Off-Target Cytotoxicity

Q2: How can I prove that the observed cellular phenotype is due to Complex III inhibition and not generalized off-target toxicity?

The Science (Causality): Mammalian cells cultured in standard high-glucose media can survive mitochondrial inhibition by upregulating glycolysis (the Crabtree effect). If Funiculosine causes rapid cell death in high-glucose media, it is likely exerting off-target cytotoxicity (e.g., membrane disruption or non-specific kinase binding). To isolate on-target mitochondrial dependence, you must force the cells to rely on oxidative phosphorylation (OXPHOS) by substituting glucose with galactose (Boyer's modification).

Troubleshooting Protocol (The Galactose Shift Assay):

  • Media Preparation: Prepare two media formulations:

    • Condition A: DMEM with 25 mM Glucose + 10% FBS.

    • Condition B: DMEM (no glucose) + 10 mM Galactose + 10% dialyzed FBS.

  • Cell Adaptation: Seed cells in both media conditions and allow 24-48 hours for metabolic adaptation.

  • Dose-Response: Treat both populations with a titration of Funiculosine (e.g., 1 nM to 10 µM) to determine the optimal concentration[3].

  • Readout: Measure viability at 24h and 48h using an ATP-based assay.

  • Validation Logic: A true on-target effect will show an IC50 shift: cells in galactose will be highly sensitive, while cells in glucose will be resistant. Equal toxicity in both indicates off-target effects.

GalactoseShift Start Cell Culture Preparation Split Media Condition Split Start->Split Glucose High Glucose Media (Glycolysis Permitted) Split->Glucose Galactose Galactose Media (OXPHOS Dependent) Split->Galactose Funiculosine1 Add Funiculosine (Dose Response) Glucose->Funiculosine1 Funiculosine2 Add Funiculosine (Dose Response) Galactose->Funiculosine2 Readout1 Minimal Toxicity (On-Target Effect Hidden) Funiculosine1->Readout1 Readout2 High Toxicity (On-Target OXPHOS Block) Funiculosine2->Readout2 OffTarget High Toxicity in BOTH = Off-Target Effect Readout1->OffTarget If Toxic Readout2->OffTarget If Toxic

Workflow for the Glucose-to-Galactose Shift Assay to validate on-target Complex III inhibition.

Table 2: Expected IC50 Shifts for Mitochondrial Inhibitors (Glucose vs. Galactose Media)

InhibitorPrimary TargetIC50 in High GlucoseIC50 in GalactoseFold-ShiftInterpretation
Funiculosine Complex III (Qi center)> 10 µM~ 50 nM> 200xStrong on-target OXPHOS dependence
Antimycin A Complex III (Qi center)> 10 µM~ 10 nM> 1000xStrong on-target OXPHOS dependence
Rotenone Complex I> 5 µM~ 20 nM> 250xStrong on-target OXPHOS dependence
Staurosporine Broad Kinase Inhibitor~ 50 nM~ 50 nM1xPure off-target cytotoxicity
Section 3: Managing Reactive Oxygen Species (ROS) Artifacts

Q3: Funiculosine treatment is inducing widespread apoptosis in my assay. How do I control for off-target oxidative stress?

The Science (Causality): Funiculosine binds specifically to the Qi (quinone reduction) site of Complex III [1]. By blocking electron transfer at this site, electrons "back up" at the Qo (quinol oxidation) site. These stalled electrons react directly with molecular oxygen, generating massive amounts of superoxide (O2•−). This ROS burst can trigger off-target kinase signaling, DNA damage, and apoptosis that masks the primary effect of ATP depletion.

Mechanism UQ Ubiquinol (QH2) CompIII Complex III (Cytochrome bc1) UQ->CompIII Qi Qi Center CompIII->Qi Qo Qo Center CompIII->Qo Qi->Qo Electron Backup CytC Cytochrome C Qo->CytC Normal Electron Transfer ROS Superoxide (ROS) Off-Target Driver Qo->ROS Electron Leak Funiculosine Funiculosine Funiculosine->Qi Blocks

Funiculosine blockade at the Complex III Qi center leading to electron leak and off-target ROS.

Troubleshooting Protocol (ROS Rescue Assay):

  • Pre-treatment: Pre-incubate cells for 1 hour with a mitochondria-targeted ROS scavenger, such as MitoTEMPO (10 µM), or a general scavenger like N-acetylcysteine (NAC, 5 mM).

  • Inhibitor Addition: Add Funiculosine at your established IC50 concentration.

  • Phenotype Assessment: Measure your primary assay endpoint (e.g., proliferation, specific protein phosphorylation).

  • Validation: If the scavenger reverses the phenotype, your observed effect was driven by off-target ROS, not primary OXPHOS inhibition.

References
  • von Jagow G, Link TA. "Toxicité Mitochondriale - Inhibiteurs de la chaine de transport d'électrons." Analytical Toxicology. Available at:[Link]

  • Stepanenko AA, Dmitrenko VV. "Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability." Gene. 2015 Dec 15;574(2):193-203. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: TLR4 Agonist Activity of Funiculosine Derivatives vs. Lipid A and MPL

Executive Summary The Toll-like receptor 4 (TLR4) and myeloid differentiation factor-2 (MD-2) complex is the primary innate immune sensor for Gram-negative bacterial lipopolysaccharide (LPS). While Lipid A (the active mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Toll-like receptor 4 (TLR4) and myeloid differentiation factor-2 (MD-2) complex is the primary innate immune sensor for Gram-negative bacterial lipopolysaccharide (LPS). While Lipid A (the active moiety of LPS) and its detoxified derivative Monophosphoryl Lipid A (MPL) are the gold standards for TLR4 activation and vaccine adjuvant development, their endotoxin-derived nature presents manufacturing and reactogenicity challenges.

Recent structural and functional screening has identified a novel class of non-endotoxin TLR4 agonists derived from Funiculosine (FNC) , a fungal metabolite. While native FNC lacks TLR4 stimulatory activity, its reduced variant (FNC-RED ) and synthetic phosphorylated derivatives (FNC-RED-P01 ) act as potent, species-specific TLR4/MD-2 agonists. This guide objectively compares the mechanistic profiles, signaling biases, and experimental handling of Funiculosine derivatives against Lipid A and MPL to assist drug development professionals in adjuvant selection and validation.

Mechanistic Divergence in TLR4 Activation

To effectively utilize these agonists in preclinical models, researchers must understand three fundamental mechanistic divergences:

A. CD14 Dependency and Pathway Bias
  • Lipid A / MPL: Highly dependent on the CD14 co-receptor for efficient transfer to the TLR4/MD-2 complex. This CD14-dependent engagement drives the dimerization and endosomal internalization of TLR4, which is an absolute prerequisite for robust TRIF-dependent signaling and subsequent IFN-β production. MPL is specifically favored as an adjuvant because it exhibits a TRIF-biased signaling profile, reducing systemic toxicity while maintaining immunogenicity.

  • Funiculosine Derivatives (FNC-RED): Exhibit CD14-independent binding to TLR4/MD-2. Consequently, FNC-RED induces strong MyD88-dependent activation of NF-κB (driving TNF-α and IL-12p40 expression) but fails to trigger efficient TLR4 internalization. This results in a severely blunted TRIF/IFN-β response compared to Lipid A[1].

B. Serum Interference vs. Enhancement
  • Lipid A / MPL: Signaling is significantly augmented by Lipopolysaccharide-Binding Protein (LBP) and other factors present in fetal bovine serum (FBS).

  • Funiculosine Derivatives: FBS actively blocks FNC-RED-mediated NF-κB activation. This critical causality dictates that all in vitro screening assays for FNC derivatives must be performed under strict serum-free conditions to prevent false-negative results[1][2].

C. Species Specificity via Electrostatic Potentials
  • Lipid A / MPL: Broadly active across both murine and human TLR4/MD-2 complexes.

  • Funiculosine Derivatives: FNC-RED binds exclusively to murine TLR4/MD-2. However, the addition of a phosphate group (yielding FNC-RED-P01 or FNC-P01 ) shifts the binding affinity, allowing activation of human TLR4/MD-2. Computational docking reveals this is due to distinct electrostatic surface potentials within the binding pockets of murine versus human MD-2[3].

Comparative Agonist Profile

The following table synthesizes the quantitative and qualitative performance metrics of these agonists to guide experimental design.

Property / FeatureLipid AMPL (Monophosphoryl Lipid A)FNC-REDFNC-RED-P01
Origin Bacterial EndotoxinDetoxified EndotoxinFungal Metabolite VariantSynthetic FNC Derivative
Target Receptor TLR4 / MD-2TLR4 / MD-2TLR4 / MD-2TLR4 / MD-2
Species Activity Murine & HumanMurine & HumanMurine OnlyHuman Only
CD14 Dependence HighHighIndependentIndependent
MyD88 Activation (TNF-α) +++++++++++++
TRIF Activation (IFN-β) ++++++++ (Biased)+ (Weak/Absent)+ (Weak/Absent)
Effect of Serum (FBS) Augmented (via LBP)Augmented (via LBP)Blocked Blocked
Toxicity / Reactogenicity HighLow (Adjuvant Grade)LowLow

Visualizing the Signaling Architecture

TLR4_Signaling LipidA Lipid A / MPL Serum Serum LBP LipidA->Serum Enhanced by FNCRED FNC-RED / FNC-P01 (Funiculosine Derivatives) FNCRED->Serum Blocked by TLR4 TLR4 / MD-2 Complex FNCRED->TLR4 Direct Binding (CD14-Independent) CD14 CD14 Co-receptor Serum->CD14 CD14->TLR4 Internalization MyD88 MyD88 Pathway TLR4->MyD88 TRIF TRIF Pathway TLR4->TRIF ProInflam TNF-α, IL-12p40 (NF-κB Activation) MyD88->ProInflam Robust for all IFNbeta IFN-β Production (IRF3 Activation) TRIF->IFNbeta Strong (Lipid A/MPL) TRIF->IFNbeta Weak (FNC-RED)

Caption: Comparative TLR4/MD-2 signaling pathways of Lipid A/MPL versus Funiculosine derivatives.

Experimental Methodologies & Validation Protocols

To ensure a self-validating system, the following protocols integrate genetic controls (knockout models) and orthogonal biophysical validation to definitively prove receptor specificity.

Workflow Step1 1. Isolate BMDMs (WT, TLR4-/-, MD-2-/-) Step2 2. Serum-Free Culture (Prevent FNC-RED Blockade) Step1->Step2 Step3 3. Agonist Stimulation (Lipid A vs FNC-RED) Step2->Step3 Step4 4. Cytokine Assay (ELISA / RT-qPCR) Step3->Step4 Step5 5. SPR Binding (TLR4/MD-2 Affinity) Step3->Step5 Orthogonal Validation

Caption: Experimental workflow for validating and comparing TLR4 agonist activity.

Protocol 1: In Vitro Macrophage Stimulation & Cytokine Profiling

Purpose: To quantify MyD88 vs. TRIF pathway activation while controlling for serum interference and off-target effects.

  • Cell Isolation: Isolate Bone Marrow-Derived Macrophages (BMDMs) from Wild-Type (WT), TLR4-/-, and MD-2-/- mice. Rationale: Using knockout lines confirms that cytokine induction is strictly dependent on the TLR4/MD-2 axis, ruling out contamination by other PAMPs.

  • Cell Plating: Seed BMDMs at 1×105 cells/well in a 96-well plate.

  • Media Transition: 12 hours prior to stimulation, wash cells with PBS and replace standard culture media with serum-free media . Rationale: FBS contains proteins that sequester FNC-RED, neutralizing its activity. Serum-free conditions are mandatory for accurate FNC-RED benchmarking.

  • Agonist Stimulation: Treat cells with the following concentrations for 4 to 24 hours:

    • Lipid A: 10 ng/mL

    • MPL: 100 ng/mL

    • FNC-RED: 10 μg/mL (Note: Native Funiculosine should be included as a negative control at 10 μg/mL).

  • Quantification: Harvest supernatants for ELISA (TNF-α and IL-12p40 for MyD88 activity; IFN-β for TRIF activity) or lyse cells for RT-qPCR mRNA quantification.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To orthogonally validate direct, cell-free binding of the agonist to the receptor complex.

  • Sensor Chip Preparation: Utilize a Biacore CM5 sensor chip. Immobilize recombinant murine TLR4/MD-2 complex on the active channel.

  • Negative Control Immobilization: Immobilize recombinant murine RP105/MD-1 (a homologous LPS sensor) on the reference channel. Rationale: FNC-RED binds TLR4/MD-2 but not RP105/MD-1. This differential binding acts as a stringent control against non-specific lipophilic adhesion.

  • Analyte Injection: Inject FNC-RED or Lipid A at varying concentrations (e.g., 3.125 μM to 50 μM for FNC-RED) at a flow rate of 30 μL/min.

  • Kinetics Analysis: Record Resonance Units (RU) and calculate KD​ using a 1:1 Langmuir binding model. FNC-RED will show a distinct, albeit potentially less stable, binding kinetic profile compared to the highly stable Lipid A/MD-2 interaction[1].

References

  • Okamoto, N., et al. (2017). Funiculosin variants and phosphorylated derivatives promote innate immune responses via the Toll-like receptor 4/myeloid differentiation factor-2 complex. Journal of Biological Chemistry, 292(37), 15378–15394. URL:[Link]

  • Ortiz-Suarez, M. L., & Bond, P. J. (2016). The structural basis for lipid and endotoxin binding in RP105-MD-1, and consequences for regulation of host lipopolysaccharide sensitivity. Structure, 24(2), 200-211. (Cited for RP105/MD-1 negative control validation standards). URL:[Link]

Sources

Safety & Regulatory Compliance

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